7-(Trifluoromethyl)-4-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLFJSQLPTCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185973 | |
| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93516-03-1, 322-97-4 | |
| Record name | 7-(Trifluoromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93516-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Trifluoromethyl)-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093516031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 322-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(trifluorophenyl)quinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-(Trifluoromethyl)-4-quinolinol CAS number 322-97-4 properties
An In-depth Technical Guide to 7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-hydroxy-7-(trifluoromethyl)quinoline, is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is of particular significance in drug design. The -CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[1] The carbon-fluorine bond's strength makes the trifluoromethyl group resistant to enzymatic degradation, potentially leading to improved in vivo half-life and bioavailability.[1] Consequently, this compound serves as a crucial building block and synthetic intermediate for the development of novel therapeutic agents and functional materials.[2]
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, compiled from available scientific literature and chemical databases.
Physicochemical and Spectroscopic Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data, such as the melting point, are available, other parameters like boiling point and pKa are based on computational predictions.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 322-97-4 | [3] |
| Molecular Formula | C₁₀H₆F₃NO | [3] |
| Molecular Weight | 213.16 g/mol | [3] |
| Appearance | Light greyish-beige powder | [3] |
| Melting Point | 266-269 °C (lit.) | [3] |
| Boiling Point (Predicted) | 311.9 ± 37.0 °C | [3] |
| Density (Predicted) | 1.358 g/cm³ | [3] |
| pKa (Predicted) | 3.79 ± 0.40 | [3] |
Solubility Data
Quantitative experimental data on the solubility of this compound in common laboratory solvents is not extensively reported in the available literature. However, based on the properties of related compounds, a qualitative assessment can be made. For instance, the related compound 4-Chloro-7-(trifluoromethyl)quinoline is soluble in chloroform at 25 mg/mL.[4] Generally, quinoline derivatives show solubility in polar organic solvents.
| Solvent | Solubility |
| Water | Not reported (expected to be low) |
| Ethanol | Not reported |
| Dimethyl Sulfoxide (DMSO) | Not reported (expected to be soluble) |
| Chloroform | Not reported |
| Tetrahydrofuran (THF) | Soluble (used in synthetic work-up)[3] |
Spectroscopic Data
Synthesis and Reactivity
This compound is primarily used as a synthetic intermediate.[2] One of its documented uses is in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]phthalonitrile.[3] The synthesis of the core structure can be achieved through methods like the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation.
Synthetic Workflow
The following diagram illustrates a common synthetic pathway to obtain 4-hydroxy-7-(trifluoromethyl)quinoline, which is tautomeric with 7-(trifluoromethyl)quinolin-4(1H)-one. The process starts from 3-(trifluoromethyl)aniline and involves a cyclization reaction, followed by saponification and decarboxylation.
Caption: General synthetic pathway for this compound.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in publicly accessible literature, the broader class of quinoline derivatives is extensively researched for various therapeutic applications. The presence of the 7-trifluoromethyl substituent is a key feature in several biologically active molecules.
Anticancer Potential: Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against various cancer cell lines.[5][6][7] The mechanisms often involve the inhibition of key signaling proteins such as protein kinases (e.g., EGFR, c-Met) or the induction of apoptosis.[8][9] The trifluoromethyl group often enhances potency and metabolic stability in these contexts.[1] For example, 4-amino, 7-substituted-quinoline derivatives have shown potent antiproliferative activity against breast cancer cell lines like MCF-7.[5]
Anti-inflammatory and Analgesic Potential: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated as analgesic and anti-inflammatory agents. Certain compounds in this class have exhibited anti-inflammatory activity comparable to indomethacin in preclinical models.[10]
Antimalarial and Antimicrobial Activity: The quinoline core is fundamental to many antimalarial drugs (e.g., chloroquine). Research continues into new quinoline derivatives, including those with trifluoromethyl groups, to combat drug-resistant strains of Plasmodium falciparum.[11]
Hypothetical Signaling Pathway Modulation
Given that many quinoline derivatives function as kinase inhibitors, a plausible mechanism of action for analogues of this compound is the inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a generalized RTK signaling cascade that could be a hypothetical target.
Caption: Generalized RTK signaling pathway, a hypothetical target for quinoline-based inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative biological assay for evaluating its potential anticancer activity.
Protocol 1: Synthesis of this compound
This protocol is adapted from a microwave-assisted synthesis method for a related carboxylic acid, followed by a presumed thermal decarboxylation step.[3]
Step A: Saponification of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (starting material)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethylene glycol
-
2N Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Tetrahydrofuran (THF)
-
Brine (saturated NaCl solution)
-
Microwave synthesis reactor (e.g., MARS 5) with sealed vessels.
-
-
Procedure:
-
In a suitable microwave reactor vessel, dissolve ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) and potassium hydroxide (3.0 eq) in a 1:1 solvent mixture of water and ethylene glycol.
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor and heat the mixture to 200 °C for 30 minutes. Maintain pressure between 220-240 psi.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of water.
-
Acidify the solution to a pH of approximately 6 using 2N HCl.
-
Saturate the aqueous solution with solid NaCl to facilitate extraction.
-
Extract the product, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, with THF (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude carboxylic acid intermediate.
-
Step B: Decarboxylation to this compound
-
Materials:
-
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (from Step A)
-
High boiling point solvent (e.g., Dowtherm A, Diphenyl ether) - optional but recommended for control.
-
-
Procedure:
-
Place the crude 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid into a round-bottom flask equipped with a reflux condenser.
-
Heat the solid material (or a solution in a high-boiling solvent) to a temperature above its melting point, typically in the range of 250-300 °C, until gas evolution (CO₂) ceases.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture.
-
If a solvent was used, the product may precipitate upon cooling and can be collected by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a general protocol to assess the potential anticancer activity of the title compound against a panel of human cancer cell lines.[12]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
96-well sterile cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF).
-
Multi-channel pipette and a microplate reader.
-
-
Procedure:
-
Cell Seeding: Culture the selected cancer cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, neutralize, and resuspend in fresh complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration, typically <0.5%) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion
This compound is a valuable synthetic building block with significant potential in the fields of medicinal chemistry and materials science. While specific biological data for this particular compound is sparse in the current literature, the well-established importance of the 7-trifluoromethyl-quinoline scaffold suggests that it is a promising starting point for the design and synthesis of novel therapeutic agents, particularly in oncology. The provided synthetic and analytical protocols offer a framework for researchers to further investigate the properties and applications of this compound. Future studies are warranted to fully elucidate its spectroscopic profile, solubility, and specific biological activities to unlock its full potential in drug discovery and development.
References
- 1. This compound | 322-97-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 322-97-4 [chemicalbook.com]
- 4. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Synthesis of 7-(Trifluoromethyl)-4-quinolinol from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-(Trifluoromethyl)-4-quinolinol from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This transformation is a critical step in the preparation of various compounds of interest in medicinal chemistry and drug development, owing to the prevalence of the 4-quinolinol scaffold in biologically active molecules. The synthesis proceeds through a two-step sequence involving the hydrolysis of the starting ester, followed by the decarboxylation of the resulting carboxylic acid intermediate.
I. Reaction Overview
The conversion of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to this compound is efficiently achieved in two sequential reaction steps:
-
Hydrolysis: The ethyl ester is first hydrolyzed, typically under alkaline conditions, to yield the corresponding carboxylic acid intermediate, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Decarboxylation: The intermediate carboxylic acid is then subjected to thermal decarboxylation, removing the carboxyl group at the 3-position to afford the desired this compound.
This process is a common strategy for the synthesis of 4-quinolinol derivatives, where the carboxylate group at the 3-position serves as a directing group during the initial quinoline ring formation and is subsequently removed.
II. Experimental Protocols
The following sections provide detailed methodologies for the two key transformations in this synthesis.
Step 1: Hydrolysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This procedure outlines the saponification of the starting ethyl ester to its corresponding carboxylic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 391-02-6 | C₁₃H₁₀F₃NO₃ | 285.22 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |
| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (a suitable excess, e.g., 2-4 eq of NaOH).
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and, if necessary, filter to remove any insoluble impurities.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
Expected Outcome:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Appearance |
| 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 257.17 | >90% | Off-white solid |
Step 2: Thermal Decarboxylation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
This procedure describes the removal of the carboxylic acid group to form the final product. High temperatures are typically required for this transformation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 51776-97-7 | C₁₁H₆F₃NO₃ | 257.17 |
| Dowtherm A or Diphenyl ether | 8004-13-5 or 101-84-8 | C₁₂H₁₀O / C₁₂H₁₀O | 170.21 |
Procedure:
-
In a high-temperature reaction vessel equipped with a condenser and a thermometer, add 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) to a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture with stirring to a temperature in the range of 240-260 °C. The evolution of carbon dioxide should be observed.
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the decarboxylation. The reaction progress can also be monitored by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Dilute the mixture with a non-polar solvent such as hexane or petroleum ether to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Expected Outcome:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Appearance |
| This compound | C₁₀H₆F₃NO | 213.16 | 70-90% | Crystalline solid |
III. Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis from the starting material to the final product.
Caption: Synthetic route to this compound.
IV. Logical Workflow of the Synthesis
The following diagram outlines the logical progression of the experimental work.
Caption: Experimental workflow for the synthesis.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should ensure that all manipulations are carried out in a well-ventilated fume hood and with appropriate personal protective equipment. The reaction conditions, particularly the temperature of the decarboxylation step, may require optimization for best results.
7-(Trifluoromethyl)-4-quinolinol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-4-quinolinol, a pivotal heterocyclic compound in modern chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who utilize complex organic building blocks. This document outlines the compound's chemical identity, physicochemical properties, a relevant synthetic protocol, and its significant applications.
Chemical Identity and Structure
This compound is a substituted quinoline derivative. The presence of a trifluoromethyl group at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of bioactive molecules.[1][2] The compound exists in tautomeric equilibrium with its keto form, 7-(trifluoromethyl)-1H-quinolin-4-one.[3][4]
IUPAC Name: 7-(trifluoromethyl)quinolin-4-ol
Molecular Formula: C₁₀H₆F₃NO[3][4]
Molecular Weight: 213.16 g/mol [3][4]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, reaction optimization, and application in various synthetic contexts.
| Property | Value | Source |
| Appearance | Light greyish to beige powder | [3][5] |
| Melting Point | 266-269 °C (lit.) | [3][5] |
| Boiling Point | 311.9 ± 37.0 °C (Predicted) | [3][4] |
| Density | 1.3581 (estimate) | [3] |
| pKa | 3.79 ± 0.40 (Predicted) | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Experimental Protocols
While a specific protocol for the direct synthesis of this compound was not detailed in the immediate search results, a highly relevant procedure for a closely related derivative, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, is provided below. This illustrates a common synthetic approach within this class of compounds.
Synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [3]
-
Reaction Setup:
-
Dissolve ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (5 g) and potassium hydroxide (3 equivalents) in a 60 ml solvent mixture of water and ethylene glycol (1:1) in a sealed XP-500 Plus container.
-
-
Microwave Irradiation:
-
Heat the reaction mixture using a MARS 5 microwave system at 200°C and a pressure of 220-240 psi for 30 minutes.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into 100 ml of water.
-
Acidify the solution to a pH of approximately 6 with 2N hydrochloric acid.
-
Saturate the acidified solution with sodium chloride.
-
Extract the product with tetrahydrofuran (3 x 200 ml).
-
Combine the organic layers, wash with brine, and concentrate to yield the final product.
-
This general procedure can be adapted for the synthesis of related quinolinol derivatives and highlights the use of microwave-assisted synthesis for efficient reaction times.
Applications in Research and Development
This compound is a critical intermediate in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceutical Synthesis: The quinoline core is a well-established scaffold in medicinal chemistry, known for its presence in compounds with antimicrobial, antimalarial, and anticancer activities.[1] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of drug candidates by increasing metabolic stability and cell membrane permeability.[1] This intermediate is used to construct more complex quinoline-based drugs targeting specific biological pathways.[1][6]
-
Agrochemical Development: In the agrochemical industry, this compound serves as a precursor for the synthesis of novel pesticides, herbicides, and fungicides.[1] The stability and targeted activity that can be engineered from this scaffold are essential for developing effective crop protection solutions.[1]
The logical workflow for the utilization of this compound in synthetic chemistry is depicted in the following diagram.
Caption: Synthetic utility workflow of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 64415-07-2: 7-(Trifluoromethyl)-4-quinolinethiol [cymitquimica.com]
- 3. This compound CAS#: 322-97-4 [chemicalbook.com]
- 4. This compound | 322-97-4 [chemicalbook.com]
- 5. 7-(Trifluorophenyl)quinolin-4-ol, CAS No. 322-97-4 - iChemical [ichemical.com]
- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4). While this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed experimental data on the parent molecule is limited in publicly available literature.[1] This guide synthesizes available data, provides detailed experimental protocols for its characterization, and explores potential biological mechanisms based on the activities of structurally related quinoline derivatives.
Core Physical and Chemical Properties
This compound, also known as 7-(trifluoromethyl)-1H-quinolin-4-one, is a quinoline derivative characterized by a trifluoromethyl group at the 7-position and a hydroxyl group at the 4-position. This substitution pattern, particularly the electron-withdrawing trifluoromethyl group, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Melting Point | 266-269 °C (lit.) | [2] |
| Boiling Point (Predicted) | 311.9 ± 37.0 °C | [2] |
| Density (Predicted) | 1.3581 g/cm³ | [2] |
| pKa (Predicted) | 3.79 ± 0.40 | [2] |
| Appearance | Light grayish-beige powder |
Spectroscopic and Solubility Data (Predicted and Analog-Based)
Table 2: Predicted Spectroscopic and Solubility Characteristics
| Parameter | Predicted/Expected Characteristics |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The presence of the trifluoromethyl group will likely cause splitting of adjacent aromatic protons. The hydroxyl proton may appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| FT-IR | Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching of the quinolone tautomer (~1650 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |
| UV-Vis Absorption | Quinoline derivatives typically exhibit multiple absorption bands in the UV region. For this compound, absorption maxima are expected in the ranges of 220-250 nm and 300-350 nm. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.
Synthesis of this compound
A common route for the synthesis of 4-hydroxyquinolines is through the Conrad-Limpach reaction. While a specific protocol for the title compound is not detailed in the search results, a general procedure can be outlined based on the synthesis of related compounds. The synthesis typically involves the reaction of an aniline with a β-ketoester followed by a cyclization reaction. For this compound, this would involve 3-(trifluoromethyl)aniline and a suitable β-ketoester like ethyl acetoacetate.
Workflow for the Synthesis of this compound
Caption: A generalized two-step synthetic workflow for this compound.
Melting Point Determination
The melting point can be determined using the capillary tube method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15 °C per minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute.
-
Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Determination
The equilibrium solubility can be determined by the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: The suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: An aliquot of the filtrate is diluted with a suitable solvent and the concentration of the dissolved compound is determined by HPLC using a previously established calibration curve.
pKa Determination
The pKa can be determined spectrophotometrically by measuring the UV-Vis absorbance of the compound in a series of buffers with different pH values.
Protocol:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are also prepared.
-
UV-Vis Measurement: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH.
-
pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are scarce, the broader class of quinoline derivatives has been extensively investigated for anticancer properties, often acting as kinase inhibitors.[3][4] Many quinoline-based compounds target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of similar quinoline derivatives.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound as a kinase inhibitor.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in the development of new therapeutic agents and agrochemicals. While comprehensive experimental data for the parent compound is limited, this guide provides a summary of its known properties, detailed protocols for its characterization, and insights into its potential biological activities based on structurally related molecules. Further research is warranted to fully elucidate the physical, chemical, and biological profile of this promising molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-4-quinolinol
This technical guide provides a comprehensive overview of the melting and boiling points of 7-(Trifluoromethyl)-4-quinolinol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its physical properties.
Core Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are critical for its purification, handling, and application in various synthetic procedures.
| Property | Value | Source |
| Melting Point | 266-269 °C (lit.) | [1][2] |
| Boiling Point | 311.9 ± 37.0 °C (Predicted) |
Note: The reported boiling point is a predicted value and should be considered an estimate. Experimental verification is recommended for applications where this parameter is critical.
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections detail the standard methodologies for these measurements.
Melting Point Determination using the Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
Boiling Point Determination using the Capillary Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method provides a means to determine this property using a small amount of substance.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid to be tested is placed in a small test tube.[2]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.
-
Apparatus Assembly: The thermometer is immersed in the liquid, and the capillary tube is attached to the thermometer using a rubber band or wire, ensuring the sealed end of the capillary is above the liquid level.
-
Heating: The test tube is gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Boiling Point Reading: As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[3]
Visualized Workflows and Pathways
To further elucidate the experimental and synthetic processes relevant to this compound, the following diagrams are provided.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for boiling point determination.
While specific signaling pathways for this compound are not extensively documented, its derivatives have been investigated for various biological activities, including anti-inflammatory and analgesic effects. The synthesis of such derivatives often follows a general workflow.
Caption: General workflow for the synthesis of quinoline derivatives.
References
Spectral Data Analysis of 7-(Trifluoromethyl)-4-quinolinol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectral data for the versatile synthetic intermediate, 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. It also details the experimental protocols for acquiring such data and presents a comprehensive workflow for the spectral characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. This data is derived from the analysis of structurally similar compounds and typical spectral values for the quinoline core and its substituents.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 | d |
| H-3 | ~6.2 | d |
| H-5 | ~8.2 | d |
| H-6 | ~7.8 | dd |
| H-8 | ~8.4 | s |
| OH | ~11.5 | br s |
| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | |
| C-2 | ~140 | |
| C-3 | ~110 | |
| C-4 | ~175 | |
| C-4a | ~142 | |
| C-5 | ~125 | |
| C-6 | ~122 | |
| C-7 | ~128 (q, J ≈ 30 Hz) | |
| C-8 | ~118 | |
| C-8a | ~148 | |
| CF₃ | ~124 (q, J ≈ 270 Hz) |
Disclaimer: The NMR data presented is predicted and may vary from experimental values.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1650-1620 | Strong | C=O stretch (from tautomeric quinolinone form) |
| 1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |
| 850-800 | Strong | C-H out-of-plane bending |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 185 | [M - CO]⁺ |
| 166 | [M - CO - F]⁺ |
| 144 | [M - CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
Data Processing:
-
The software will automatically generate the transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the m/z values of the major fragment ions to deduce the fragmentation pattern.
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.
A Technical Guide to the Solubility of 7-(Trifluoromethyl)-4-quinolinol in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility data for 7-(Trifluoromethyl)-4-quinolinol is limited. This guide provides a comprehensive framework for determining the solubility of this compound, including detailed experimental protocols and best practices for data presentation.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic building block recognized for its utility in the synthesis of pharmaceuticals and agrochemicals. The quinoline core is a prevalent scaffold in numerous biologically active molecules, while the trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and cell membrane permeability. These characteristics make it a valuable intermediate in drug discovery.
The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various applications. In drug development, poor solubility can lead to challenges in formulation, unreliable results in in vitro assays, and poor bioavailability.[1][2] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, widely used in the pharmaceutical industry to dissolve a broad range of polar and nonpolar compounds for high-throughput screening and as a stock solution vehicle.[3] Understanding the solubility of this compound in DMSO and other organic solvents is therefore essential for its effective use in research and development.
Understanding and Measuring Solubility
The solubility of a compound can be described in two primary ways: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated stock (typically in DMSO).[1][4][5] It's a measure of how quickly a compound can dissolve and is often used in high-throughput screening. However, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[6][7]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[7][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[6][9][10]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][10]
3.1 Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the standards using HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[6]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the solution to reach equilibrium.[11] The concentration of the dissolved compound should be monitored at different time points until it remains constant.[11]
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the test solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| DMSO | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Water (pH 7.4) | 25 | Shake-Flask |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. who.int [who.int]
Technical Guide: Purity Analysis of 7-(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its purity crucial for downstream applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 322-97-4 | [2][3][4] |
| Molecular Formula | C10H6F3NO | [2][3] |
| Molecular Weight | 213.16 g/mol | [2][3] |
| Melting Point | 266-269 °C | [2] |
| Appearance | Light greyish-beige powder | [2] |
Analytical Methods for Purity Determination
A multi-pronged analytical approach is recommended to ensure the comprehensive purity assessment of this compound. This typically involves a primary chromatographic technique for quantification of the main component and its impurities, supplemented by spectroscopic methods for structural confirmation and identification of potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound and quantifying its impurities. A similar methodology has been successfully applied to related quinoline derivatives.[5][6][7]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 220-254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile/water mixture).
Data Presentation: Hypothetical Impurity Profile
| Peak No. | Retention Time (min) | Relative Retention Time | Area % | Possible Identity |
| 1 | 3.5 | 0.70 | 0.15 | Starting Material |
| 2 | 5.0 | 1.00 | 99.50 | This compound |
| 3 | 6.2 | 1.24 | 0.20 | Isomeric Impurity |
| 4 | 8.1 | 1.62 | 0.15 | Synthesis By-product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to identify impurities by their mass-to-charge ratio. This is often coupled with a chromatographic technique (e.g., HPLC-MS or GC-MS).
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with an HPLC or GC system.
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS; electron ionization (EI) for GC-MS.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data.
Experimental Workflows
The following diagrams illustrate the typical workflows for the purity analysis of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Detailed workflow for the HPLC-based purity assessment.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques provides a robust framework for its comprehensive analysis. The methodologies outlined in this guide serve as a foundation for establishing reliable quality control procedures. Method validation according to ICH guidelines is essential for the routine application of these analytical procedures in a regulated environment.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 322-97-4 [chemicalbook.com]
- 3. This compound | 322-97-4 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Separation of Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL(64415-07-2) 1H NMR [m.chemicalbook.com]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]
- 10. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to 7-(Trifluoromethyl)-4-quinolinol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 7-(Trifluoromethyl)-4-quinolinol, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, and significant applications, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental methodologies and visual pathway representations are included to support researchers in their scientific endeavors.
Introduction
This compound, with the CAS number 322-97-4, is a substituted quinoline derivative of significant interest to the pharmaceutical and agrochemical industries. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl group at the 7-position imparts unique physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
This guide serves as a central resource for researchers, providing essential data on commercial suppliers, key chemical identifiers, and experimental considerations for the use of this compound as a synthetic intermediate.
Physicochemical Properties and Commercial Availability
Accurate characterization of a starting material is fundamental to reproducible research. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 322-97-4 | [1][2] |
| Molecular Formula | C₁₀H₆F₃NO | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| Appearance | Light greyish-beige powder | N/A |
| Melting Point | 266-269 °C | [1][2] |
| Purity | Typically ≥95% | [2] |
| MDL Number | MFCD00006779 | [1] |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The table below provides a comparative summary of offerings from prominent suppliers.
| Supplier | Product Number/ID | Purity | Additional Information |
| Matrix Scientific | 032297 | - | Hazard: Irritant.[1] |
| Advanced ChemBlocks | T99952 | 95% | - |
| Sigma-Aldrich | 184217 | 96% | Synonym: 4-Hydroxy-7-(trifluoromethyl)quinoline.[2] |
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group at the 4-position and the quinoline ring system provide multiple reaction sites for chemical modification.
Synthesis of Analgesic and Anti-inflammatory Agents
Research has demonstrated the use of the 7-(trifluoromethyl)quinoline scaffold in the development of novel analgesic and anti-inflammatory agents. Derivatives have been synthesized that exhibit potent biological activity, highlighting the potential of this chemical moiety in creating new non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Precursor to Bioactive 4-Anilinoquinoline Derivatives
The conversion of this compound to its 4-chloro derivative provides a key intermediate for the synthesis of 4-anilinoquinoline compounds. This class of molecules has been extensively investigated for a range of therapeutic activities, including anticancer and antimalarial properties. The anilino group at the 4-position can be readily introduced via nucleophilic aromatic substitution.
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a common application of the title compound. This procedure is based on established synthetic methodologies for similar quinoline derivatives.
Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
The initial step involves the conversion of the hydroxyl group of this compound to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dry toluene or another suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-(trifluoromethyl)quinoline.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.
Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Substituted aniline (e.g., 4-aminobenzoic acid)
-
Ethanol or isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline and the desired substituted aniline in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography or recrystallization to yield the final 4-anilino-7-(trifluoromethyl)quinoline derivative.
Visualizing Synthetic and Signaling Pathways
To further aid in the conceptualization of the research applications of this compound, the following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a hypothetical signaling pathway that could be targeted by its derivatives.
Synthetic Pathway to 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
Caption: Synthetic route from this compound to its 4-anilino derivatives.
Hypothetical Signaling Pathway for Bioactive Derivatives
Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 4-羟基-7-三氟甲基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Promise of Trifluoromethylated Quinolinol Scaffolds: An In-depth Technical Guide
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy for enhancing pharmacological properties. Among these, the trifluoromethylated quinolinol scaffold has garnered significant attention from researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanisms of action of this promising class of compounds.
The introduction of a trifluoromethyl (-CF3) group onto the quinolinol core imparts a unique combination of properties. The high electronegativity and lipophilicity of the -CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These enhancements have translated into a broad spectrum of demonstrated biological activities, including anticancer, antibacterial, and antifungal properties.[1][3]
Synthesis of Trifluoromethylated Quinolinol Scaffolds
The synthesis of trifluoromethylated quinolinols can be achieved through various synthetic routes. A common strategy involves the construction of the quinoline ring system from precursors already bearing the trifluoromethyl group. One such method is the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester, followed by thermal cyclization. For instance, the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol can be accomplished by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid.[4]
Another approach involves the direct trifluoromethylation of a pre-formed quinoline or quinolinol skeleton, although this can sometimes lead to challenges with regioselectivity. Modern synthetic methodologies continue to be developed to provide more efficient and selective access to these valuable scaffolds.
Biological Activities of Trifluoromethylated Quinolinol Derivatives
The trifluoromethylated quinolinol scaffold has proven to be a versatile platform for the development of potent therapeutic agents. The following sections and tables summarize the key biological activities investigated to date.
Anticancer Activity
Trifluoromethylated quinolinol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways, as well as the induction of apoptosis.[5][6][7]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Amelanotic Melanoma) | 24.4 | [2] |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [2] |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | MCF-7 (Breast) | Not specified, but showed excellent growth inhibition | [2] |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | DU145 (Prostate) | Not specified, but showed excellent growth inhibition | [2] |
| 4-(trifluoromethyl)isoxazole derivative 2g | MCF-7 (Breast) | 2.63 | [8] |
| 4-(trifluoromethyl)isoxazole derivative 5 | MCF-7 (Breast) | 3.09 | [8] |
| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) | - | MIC: 101 µM (vs. B. subtilis) | [1] |
| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one (B3) | - | - | [1] |
Antibacterial Activity
The quinoline scaffold is the backbone of the successful fluoroquinolone class of antibiotics. The introduction of trifluoromethyl groups has been explored as a strategy to enhance potency and overcome resistance. These compounds typically exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[3]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(p-tolyl)quinolin-4-amine (2) | MRSA | 3.0 | [9] |
| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(p-tolyl)quinolin-4-amine (2) | MRSE | 3.0 | [9] |
| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(p-tolyl)quinolin-4-amine (2) | VRE | 3.0 | [9] |
| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(4-(trifluoromethyl)phenyl)quinolin-4-amine (4) | MRSA | 0.75 | [9] |
| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(4-(trifluoromethyl)phenyl)quinolin-4-amine (4) | VRE | 0.75 | [9] |
| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivative 1 | Mycobacterium tuberculosis H37Rv | 3.13 | [10] |
Antifungal Activity
Fungal infections pose a significant global health threat, and the development of new antifungal agents is a critical area of research. Trifluoromethylated quinolinols have shown promising activity against various fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [11] |
| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [11] |
| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) | Candida albicans | Lower than Fluconazole | [1] |
| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one (B3) | Candida albicans | Nearly equal to Fluconazole | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are representative protocols for key experiments cited in the evaluation of trifluoromethylated quinolinol scaffolds.
Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol[4]
-
Combine 2-(Trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol) in a round-bottomed flask equipped with a stir bar.
-
Add polyphosphoric acid (4.0 g) to the mixture.
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with ice water (50 mL) to precipitate the product.
-
Filter the precipitate under vacuum and wash with cold distilled water to yield the product as a yellow solid.
MTT Assay for Anticancer Activity Evaluation[12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinolinol compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated cells as controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antibacterial Susceptibility (MIC Determination)[3]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated quinolinol compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)
-
Inoculum Preparation: For yeasts, prepare a suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilution and Inoculation: Follow the serial dilution and inoculation steps as described for the antibacterial assay, using RPMI-1640 medium and the prepared fungal inoculum.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of trifluoromethylated quinolinols are underpinned by their interaction with and modulation of critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
References
- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLLL32 Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism of 7-(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Trifluoromethyl)-4-quinolinol, a key heterocyclic building block in medicinal chemistry and materials science, exhibits keto-enol tautomerism, a phenomenon crucial to its reactivity, binding affinity, and physicochemical properties. This technical guide provides a comprehensive analysis of the tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While specific experimental data for the 7-trifluoromethyl derivative is limited in publicly accessible literature, this document synthesizes findings from closely related 4-quinolinol analogs to present a robust predictive analysis. It includes a review of spectroscopic and computational methods for characterization, detailed experimental protocols, and a discussion of the structural and electronic factors governing the tautomeric preference.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, with the trifluoromethyl group often incorporated to enhance metabolic stability, lipophilicity, and binding interactions. This compound serves as a critical intermediate in the synthesis of various bioactive molecules.[1] The tautomeric equilibrium between its 4-hydroxy (enol) and 4-oxo (keto) forms is of paramount importance, as the predominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall three-dimensional structure, which are critical determinants of its biological activity.
The keto-enol tautomerism of 4-quinolinols has been extensively studied. Generally, the equilibrium strongly favors the keto-form, 4(1H)-quinolinone, in both solution and the solid state. This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer.
The Tautomeric Equilibrium
The tautomerism of this compound involves the migration of a proton between the oxygen at the 4-position and the nitrogen at the 1-position, resulting in two distinct isomers: the enol form and the keto form.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic and Computational Characterization
The determination of the predominant tautomeric form and the quantification of the tautomeric ratio are achieved through a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei are highly sensitive to the electronic environment, allowing for the differentiation between the enol and keto forms.
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for Tautomers of this compound
| Tautomer | Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| Keto Form | ¹H (N-H) | ~11.0 - 12.5 | Broad singlet, exchangeable with D₂O. |
| ¹³C (C=O) | > 170 | Characteristic downfield signal for the carbonyl carbon. | |
| Enol Form | ¹H (O-H) | ~9.0 - 10.5 | Broad singlet, exchangeable with D₂O. |
| ¹³C (C-OH) | ~155 - 165 | Shielded relative to the keto form's C=O. |
Note: These are predicted values based on data from analogous 4-quinolinol derivatives. Actual values will vary with solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl group present in the keto tautomer.
Table 2: Key IR Absorption Frequencies for Tautomers of this compound
| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) |
| Keto Form | C=O stretch | 1650 - 1690 (strong) |
| N-H stretch | 3200 - 3400 (broad) | |
| Enol Form | O-H stretch | 3200 - 3600 (broad) |
| C=C stretch (aromatic) | 1500 - 1620 |
UV-Vis Spectroscopy
The electronic absorption spectra of the enol and keto tautomers are typically distinct due to differences in their conjugated systems. This allows for the quantitative determination of the tautomeric ratio in solution.
Computational Chemistry
Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of the tautomers. For various substituted 4-hydroxyquinolines, computational studies have consistently shown the keto form to be thermodynamically more stable.[2] For 7-substituted derivatives, the nature of the substituent can influence the energy difference between the tautomers. The electron-withdrawing trifluoromethyl group at the 7-position is expected to further stabilize the keto form.
Table 3: Predicted Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Energy (ΔE) in Polar Solvent (kcal/mol) |
| Keto Form | 0 (Reference) | 0 (Reference) |
| Enol Form | +5 to +10 | +3 to +7 |
Note: These are estimated values based on computational studies of similar 4-quinolinol derivatives.[3]
Experimental Protocols
The following are generalized protocols for the experimental investigation of the tautomerism of this compound, adapted from literature on related compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Identify the characteristic signals for the keto and enol forms as outlined in Table 1. The tautomeric ratio can be determined by integrating the respective signals for each tautomer in the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of this compound or acquire the spectrum of a thin film.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the C=O and N-H (keto) or O-H (enol) stretching vibrations as detailed in Table 2.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest with concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-450 nm.
-
Analysis: Deconvolute the overlapping spectra of the two tautomers to determine their respective concentrations and calculate the tautomeric equilibrium constant (K_t = [enol]/[keto]).
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from an appropriate solvent.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the predominant tautomeric form in the solid state.
Caption: Experimental workflow for the study of tautomerism.
Signaling Pathways and Biological Relevance
The tautomeric state of a molecule can significantly impact its interaction with biological targets. For kinase inhibitors, for example, the hydrogen bond donor-acceptor pattern is critical for binding to the ATP pocket of the enzyme. The predominance of the 4-quinolone tautomer of this compound presents a specific pharmacophore with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This is a key consideration in the rational design of drugs targeting enzymes and receptors where such interactions are crucial for affinity and selectivity.
Caption: Logical relationship in drug-target interaction.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical behavior and biological activity. Based on extensive studies of related 4-quinolinol systems, the keto-form, 7-(Trifluoromethyl)-4(1H)-quinolinone, is predicted to be the overwhelmingly predominant tautomer in both solution and the solid state. This preference is driven by the thermodynamic stability of the cyclic amide functionality. For professionals in drug development and materials science, a thorough understanding and characterization of this tautomeric equilibrium are essential for the rational design of novel molecules with desired properties and functions. The experimental and computational protocols outlined in this guide provide a framework for the detailed investigation of this and similar heterocyclic systems.
References
Characterization of 7-(Trifluoromethyl)-1H-quinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-quinolin-4-one, a fluorinated quinoline derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The quinoline core is a common feature in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and antimalarial to anticancer activities. The incorporation of a trifluoromethyl group at the 7-position can significantly enhance the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the characterization of 7-(Trifluoromethyl)-1H-quinolin-4-one, including its synthesis, physical and spectroscopic properties, and potential biological relevance.
Physicochemical Properties
7-(Trifluoromethyl)-1H-quinolin-4-one, also known as 7-(Trifluoromethyl)-4-quinolinol, is a light grayish-beige powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 7-(Trifluoromethyl)-1H-quinolin-4-one
| Property | Value | Reference(s) |
| CAS Number | 322-97-4 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₃NO | [1][2] |
| Molecular Weight | 213.16 g/mol | [1][2] |
| Melting Point | 266-269 °C | [1][2][4] |
| Appearance | Light grayish-beige powder | [1] |
| Boiling Point (Predicted) | 311.9 ± 37.0 °C | [1] |
| Density (Predicted) | 1.3581 g/cm³ | [1] |
| pKa (Predicted) | 3.79 ± 0.40 | [1] |
Synthesis
The synthesis of 7-(Trifluoromethyl)-1H-quinolin-4-one is most commonly achieved through the Gould-Jacobs reaction. This well-established method for the preparation of 4-hydroxyquinolines involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[5]
Experimental Protocol: Gould-Jacobs Synthesis
A plausible and commonly utilized synthetic route for 7-(Trifluoromethyl)-1H-quinolin-4-one involves the following steps, adapted from established protocols for similar quinoline derivatives:[5][6]
Step 1: Condensation
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).[6]
-
Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off as a byproduct.[6]
Step 2: Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250 °C.[6]
-
Slowly and carefully add the reaction mixture from Step 1 to the hot solvent.
-
Maintain the temperature at 250 °C and allow the reaction to reflux for 30-60 minutes. The product is expected to precipitate from the hot solution.[6]
-
Allow the mixture to cool to room temperature.
-
Add hexane to dilute the mixture and aid in the filtration process.
-
Collect the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, by vacuum filtration and wash with hexane to remove the high-boiling point solvent.[6]
Step 3: Hydrolysis and Decarboxylation
-
The resulting ethyl ester from Step 2 can be hydrolyzed to the corresponding carboxylic acid by heating with a base such as potassium hydroxide in a suitable solvent system (e.g., water and ethylene glycol), which can be facilitated by microwave heating.[1]
-
Subsequent acidification and heating will lead to decarboxylation to yield the final product, 7-(Trifluoromethyl)-1H-quinolin-4-one.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 7-(Trifluoromethyl)-1H-quinolin-4-one is not widely available in the public domain. However, based on the known structure and data from related compounds, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for 7-(Trifluoromethyl)-1H-quinolin-4-one
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), with characteristic splitting patterns for the quinoline ring system. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), a carbonyl carbon (C=O) signal downfield (δ > 160 ppm), and a quartet for the trifluoromethyl carbon due to C-F coupling. |
| IR (Infrared) | N-H stretching vibration (~3200-3400 cm⁻¹), C=O stretching vibration (~1650 cm⁻¹), C=C aromatic stretching vibrations (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 213. Fragmentation may involve the loss of CO (m/z = 185) and subsequent fragmentation of the quinoline ring. |
Biological Activity and Signaling Pathways
While direct biological studies on 7-(Trifluoromethyl)-1H-quinolin-4-one are limited in publicly accessible literature, the broader class of quinoline derivatives has been extensively investigated for various pharmacological activities.[7] Notably, several studies have highlighted the potential of quinoline-based compounds as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. Inhibition of this pathway is a key strategy in cancer therapy. Given that a tricyclic benzonaphthyridinone mTOR inhibitor was developed from a quinoline-containing lead compound, it is plausible that 7-(Trifluoromethyl)-1H-quinolin-4-one could serve as a scaffold for the design of novel mTOR inhibitors.
Derivatives of 7-trifluoromethylquinoline have also been synthesized and evaluated for their analgesic and anti-inflammatory properties, suggesting that this core structure may have multiple therapeutic applications.[8]
Conclusion
References
- 1. This compound CAS#: 322-97-4 [chemicalbook.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. chemwhat.com [chemwhat.com]
- 4. 7-(Trifluorophenyl)quinolin-4-ol, CAS No. 322-97-4 - iChemical [ichemical.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Biological Screening of 7-(Trifluoromethyl)-4-quinolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 7-(Trifluoromethyl)-4-quinolinol derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group at the 7-position can significantly enhance metabolic stability and biological activity.[1] This document outlines the synthetic pathways to access the core structure and its key derivatives, followed by detailed protocols for assessing their potential as anticancer and antimicrobial agents.
Data Presentation
The biological activities of synthesized this compound derivatives are summarized below. These tables provide a clear comparison of the compounds' potencies against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of 7-(Trifluoromethyl)quinoline Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| QT-1 | 4-Anilino | MCF-7 (Breast) | 15.85 ± 3.32[2] |
| QT-2 | 4-Anilino | SW480 (Colon) | 17.85 ± 0.92[2] |
| QT-3 | 4-(2-Fluorophenoxy) | A549 (Lung) | 5.42[3] |
| QT-4 | 4-(2-Fluorophenoxy) | H460 (Lung) | 3.21[3] |
| QT-5 | 4-(2-Fluorophenoxy) | HT-29 (Colon) | 8.76[3] |
| QT-6 | 4-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino) | Various | Not Specified[4] |
| QT-7 | 2-(4-Hydroxy-3-methoxyphenyl) | MCF-7 (Breast) | 82.9% growth reduction[5] |
| Q-NH2-Ph | 4-Anilino | MDA-MB-468 (Breast) | Potent Activity[6] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) |
| AQ-1 | Quinolone Hybrid | S. aureus (MRSA) | 0.125 - 8[7][8] |
| AQ-2 | Quinolone Hybrid | E. coli | 0.125 - 8[7][8] |
| AQ-3 | Hydroxyimidazolium Hybrid | S. aureus | 2[9] |
| AQ-4 | Hydroxyimidazolium Hybrid | M. tuberculosis H37Rv | 10[9] |
| AQ-5 | 7-Substituted quinolin-8-ol | S. aureus | 10[10] |
| AQ-6 | 7-Substituted quinolin-8-ol | B. subtilis | 20[10] |
| AQ-7 | 7-Methoxy-4-sulfonamide | E. coli | 0.125[11] |
| AQ-8 | N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | Zika Virus | EC50 = 0.8 ± 0.07 µM[2] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Experimental Protocols
Detailed methodologies for the synthesis of the this compound core and its subsequent derivatization, as well as for the biological screening assays, are provided below.
Synthesis Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction [13][14]
This protocol outlines the construction of the quinoline core using the Gould-Jacobs reaction.[13][14]
Step 1: Condensation
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).[13]
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct, will distill off.[13]
Step 2: Cyclization
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A (or diphenyl ether) to 250 °C.[13]
-
Slowly and carefully add the reaction mixture from Step 1 to the hot Dowtherm A.[13]
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate.[13]
-
Allow the mixture to cool to room temperature, then add hexane to facilitate filtration.[13]
-
Collect the solid product by vacuum filtration and wash with hexane.[13]
Step 3: Saponification and Decarboxylation
-
Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Heat the carboxylic acid intermediate in a high-boiling point solvent (e.g., Dowtherm A) until gas evolution ceases to effect decarboxylation, yielding this compound.[13]
-
Cool the mixture and precipitate the product by adding hexane. Collect the solid by vacuum filtration.[13]
Protocol 2: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline [13][15]
This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group, a key intermediate for further derivatization.[15]
-
Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.[13]
-
Heat the mixture to reflux for 2-4 hours.[13]
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.[13]
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.[13]
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.[13]
Protocol 3: Synthesis of 4-Amino-7-(trifluoromethyl)quinoline Derivatives [6][15]
This protocol details the nucleophilic substitution of the 4-chloro group with various amines.
-
To a solution of 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the desired substituted aniline or alkylamine (1.0-1.2 eq).[15]
-
Add a catalytic amount of an acid (e.g., concentrated HCl).[15]
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Screening Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay) [7][16][17]
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.[17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[16] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known anticancer drug).[7][16]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7][16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.[7][16]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][17]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[17]
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [12][18]
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Materials: Prepare a stock solution of the test compound in a suitable solvent. Use appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).[12][18]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.[12]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).[12]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[12]
-
Reading and Interpreting Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][18]
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that may be targeted by these quinoline derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(Trifluoromethyl)-4-quinolinol in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-4-quinolinol serves as a critical scaffold in the synthesis of novel anti-inflammatory agents. Its quinoline nucleus is a well-established pharmacophore, and the trifluoromethyl group often enhances metabolic stability and cell permeability, making it a valuable starting point for drug discovery. This document provides an overview of the application of derivatives of this compound in targeting key inflammatory pathways and outlines detailed protocols for their evaluation. While data on the parent compound is limited, its derivatives have shown significant promise in modulating inflammatory responses.
Mechanism of Action
Derivatives of this compound have been investigated for their ability to mitigate inflammatory responses through several mechanisms. The primary targets include the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways that regulate the expression of inflammatory mediators.
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Several quinoline derivatives have been explored as COX inhibitors.
Modulation of Inflammatory Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. They control the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Derivatives of this compound have been shown to interfere with these pathways.
Signaling Pathways
Below are diagrams illustrating the key inflammatory signaling pathways that can be targeted by derivatives of this compound.
Application Notes and Protocols: 7-(Trifluoromethyl)-4-quinolinol as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological profile of these molecules. The -CF3 group is known to increase metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved efficacy and a better pharmacokinetic profile.[2]
This document provides detailed application notes and protocols for the use of 7-(Trifluoromethyl)-4-quinolinol as a key precursor in the synthesis of potent anticancer agents. Specifically, we will focus on the synthesis and biological evaluation of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a class of compounds that has shown considerable promise as kinase inhibitors for cancer therapy.
Precursor: this compound
This compound serves as a crucial starting material for the synthesis of various biologically active compounds. Its quinoline core provides a rigid scaffold for the attachment of different pharmacophores, while the trifluoromethyl group at the 7-position enhances its potential as a therapeutic agent. For the synthesis of the target anticancer agents, this compound is first converted to the more reactive intermediate, 4-chloro-7-(trifluoromethyl)quinoline.
Synthetic Pathway from Precursor to Active Agent
The general synthetic route to obtain 4-anilino-7-(trifluoromethyl)quinoline derivatives involves a two-step process starting from this compound. The first step is the chlorination of the hydroxyl group at the 4-position to yield 4-chloro-7-(trifluoromethyl)quinoline. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with a desired aniline derivative to furnish the final 4-anilino-7-(trifluoromethyl)quinoline compound.
Quantitative Data: Anticancer Activity
The anticancer efficacy of 4-anilino-7-(trifluoromethyl)quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the in vitro cytotoxic activity of representative 4-anilino-7-(trifluoromethyl)quinoline derivatives.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) |
| 1 | 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 (Breast) | Reported to be twice to thrice as potent as doxorubicin[1] |
| 2 | N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 (Breast) | Reported to be twice to thrice as potent as doxorubicin[1] |
| 3 | 2-methyl-N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 (Breast) | Reported to be twice to thrice as potent as doxorubicin[1] |
Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] For instance, some 4-anilinoquinoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] By inhibiting EGFR, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and migration.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
Objective: To synthesize the key intermediate, 4-chloro-7-(trifluoromethyl)quinoline, from this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of phosphorus oxychloride (POCl₃).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-chloro-7-(trifluoromethyl)quinoline.
Protocol 2: Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives
Objective: To synthesize the final anticancer agents by reacting 4-chloro-7-(trifluoromethyl)quinoline with various substituted anilines.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Substituted aniline (e.g., 3,4,5-trimethoxyaniline)
-
Ethanol or isopropanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a solution of 4-chloro-7-(trifluoromethyl)quinoline in ethanol, add the desired substituted aniline (1.0-1.2 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the anticancer activity of the synthesized compounds by measuring their effect on cancer cell viability.
Materials:
-
Synthesized 4-anilino-7-(trifluoromethyl)quinoline derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel anticancer agents. The derived 4-anilino-7-(trifluoromethyl)quinoline compounds have demonstrated potent cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways such as the EGFR pathway. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new derivatives, contributing to the development of more effective cancer therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antimalarial Compounds from 7-(Trifluoromethyl)-4-quinolinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a cornerstone in the history of antimalarial drug discovery, with chloroquine being a prominent example. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the development of new and effective therapeutic agents. The 7-(Trifluoromethyl)-4-quinolinol scaffold has emerged as a promising starting point for the design of novel antimalarial compounds. The trifluoromethyl group, a potent electron-withdrawing moiety, can significantly alter the physicochemical properties of the quinoline ring system, often leading to enhanced potency and improved pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of antimalarial compounds derived from this compound.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro antimalarial activity and cytotoxicity of a series of 7-(Trifluoromethyl)-4-aminoquinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, as well as against the HepG2 human liver carcinoma cell line for cytotoxicity assessment.
Table 1: In Vitro Antiplasmodial Activity of 7-(Trifluoromethyl)-4-aminoquinoline Derivatives
| Compound ID | Side Chain | IC50 (nM) vs. P. falciparum CQ-S (3D7/D10) | IC50 (nM) vs. P. falciparum CQ-R (K1/W2) | Reference |
| CQ | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | ~10 | >100 | General Knowledge |
| 7b | N-(2-(4-Methylpiperazin-1-yl)ethyl) | Potent activity reported | Potent activity reported | [2] |
| Compound A | -HN(CH2)2NEt2 | 15-50 | 18-500 | [3] |
| Compound B | -HN(CH2)3NEt2 | 15-50 | 18-500 | [3] |
| Compound C | -HNCHMeCH2NEt2 | 15-50 | 18-500 | [3] |
| Derivative 1 | Trifluoromethyltriazoline side chain | 4-20 | 120-450 | [4][5] |
| Derivative 2 | Sulfonyltriazole side chain | 4-20 | 120-450 | [4][5] |
Table 2: Cytotoxicity of 7-(Trifluoromethyl)-4-aminoquinoline Derivatives
| Compound ID | CC50 (µM) vs. HepG2 Cells | Selectivity Index (SI) (CC50 / IC50 CQ-R) | Reference |
| CQ | >100 | Low against CQ-R strains | General Knowledge |
| 7b | Data not specified | Data not specified | [2] |
| Compound A | Data not specified | Data not specified | [3] |
| Compound B | Data not specified | Data not specified | [3] |
| Compound C | Data not specified | Data not specified | [3] |
| Derivative 1 | Not explicitly provided for all, but generally low toxicity suggested | Favorable for active compounds | [4][5] |
| Derivative 2 | Not explicitly provided for all, but generally low toxicity suggested | Favorable for active compounds | [4][5] |
Experimental Protocols
Protocol 1: General Synthesis of 7-(Trifluoromethyl)-4-aminoquinoline Derivatives
This protocol outlines a general method for the synthesis of 7-(trifluoromethyl)-4-aminoquinoline analogs via nucleophilic substitution.
Materials:
-
4-chloro-7-(trifluoromethyl)quinoline
-
Appropriate primary or secondary amine
-
Phenol (as solvent and catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Heating mantle and magnetic stirrer
-
Solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1 equivalent) and the desired amine (1.1-1.5 equivalents) in phenol.
-
Heat the reaction mixture to 140-155°C under an inert atmosphere.
-
Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Plate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).
-
Add synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression model.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of compounds against the HepG2 human cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 4: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test evaluates the in vivo activity of a compound in a murine malaria model.
Materials:
-
Swiss albino mice
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Two hours post-infection, administer the first dose of the test compound or vehicle control orally or intraperitoneally. The positive control group receives chloroquine.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting at least 1000 erythrocytes under a microscope.
-
Calculate the percentage of parasite suppression compared to the vehicle-treated control group.
Visualizations
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.
Caption: Inhibition of hemozoin formation by this compound derivatives.
Experimental Workflow: Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development of novel antimalarial compounds from the this compound scaffold.
Caption: Experimental workflow for the development of this compound antimalarials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 7-(Trifluoromethyl)-4-quinolinol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the N-alkylation of 7-(Trifluoromethyl)-4-quinolinol, a key synthetic transformation for the development of novel therapeutic agents. The N-alkylation of the quinolinol scaffold is a critical step in modifying the compound's physicochemical and pharmacological properties. The protocol described herein utilizes classical N-alkylation under basic conditions, a robust and widely applicable method. This document includes a step-by-step procedure, a summary of expected outcomes based on related compounds, and a visual representation of the experimental workflow.
Introduction
Quinolone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The functionalization of the quinolone scaffold is a primary strategy in medicinal chemistry to optimize lead compounds. N-alkylation at the 1-position of the quinolone ring is a common modification that can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This compound is a valuable starting material due to the presence of the trifluoromethyl group, which can enhance metabolic stability and cell permeability. This protocol details a reliable method for its N-alkylation.
Data Presentation
The following table summarizes typical yields for the N-alkylation of various quinoline and quinolinone systems with different alkylating agents, providing an expected range of outcomes for the N-alkylation of this compound.
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Yield (%) |
| 1 | 4-Quinolone | Benzyl bromide | K₂CO₃ | DMF | ~85% |
| 2 | 2-Phenyl-4-quinolone | Ethyl iodide | NaH | DMF | ~90% |
| 3 | 6-Methoxyquinoline | 4-(Trifluoromethyl)benzyl bromide | K₂CO₃ | Acetonitrile | 92%[1] |
| 4 | 4-Fluoro-2-hydroxyquinoline | Ethyl bromide | K₂CO₃ | DMF | Not specified[2] |
| 5 | Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 82%[3] |
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure deprotonation of the quinolinol nitrogen.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 40-80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated 7-(Trifluoromethyl)-4-quinolone.
Visualizations
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for O-alkylation Reactions of 7-(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-4-quinolinol is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The presence of a trifluoromethyl group at the 7-position can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological efficacy.
O-alkylation of the hydroxyl group at the 4-position of this compound is a critical synthetic transformation that allows for the introduction of diverse functionalities. This modification can modulate the compound's physicochemical properties and pharmacological activity, leading to the development of novel therapeutic agents. These application notes provide detailed protocols for the O-alkylation of this compound and summarize the expected outcomes based on established methodologies for similar quinoline systems.
O-Alkylation via Williamson Ether Synthesis
The most common and effective method for the O-alkylation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
General Reaction Scheme
Caption: General scheme of the O-alkylation of this compound.
Experimental Protocols
Below are detailed protocols for the O-alkylation of this compound using different bases. The choice of base and solvent can influence the reaction rate and yield.
Protocol 1: O-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is a standard and cost-effective method for O-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-alkoxy-7-(trifluoromethyl)quinoline.
Protocol 2: O-Alkylation using Cesium Carbonate (Cs₂CO₃)
Cesium carbonate is a stronger base and can often lead to higher yields and milder reaction conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., 1,3-dibromopropane)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium iodide (NaI) (optional, as a catalyst for bromo- or chloro-alkanes)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add cesium carbonate (1.5-2.0 eq) and sodium iodide (0.1 eq, if using an alkyl bromide or chloride).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the alkyl halide (1.2 eq) to the vigorously stirred suspension.
-
Maintain vigorous stirring at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.
-
Once the reaction is complete (typically 2-8 hours), filter the solid inorganic salts and wash them with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Expected Yields for O-Alkylation Reactions
The following table summarizes expected yields for the O-alkylation of 4-quinolinol derivatives based on literature for structurally similar compounds. Yields are dependent on the specific alkyl halide and reaction conditions used.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Iodomethane | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 8 | 80-90 |
| Benzyl Chloride | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Propyl Iodide | Cs₂CO₃ | ACN | RT | 4 | 90-98 |
| Allyl Bromide | Cs₂CO₃ | ACN | 40 | 3 | 88-95 |
Biological Applications and Potential Signaling Pathways
Derivatives of 4-alkoxy-7-(trifluoromethyl)quinoline are of significant interest in drug development, particularly in oncology. The quinoline core is a well-established pharmacophore in numerous anticancer agents. The introduction of an alkoxy group at the 4-position can enhance the interaction with biological targets and improve the pharmacokinetic profile of the molecule.
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] The 4-alkoxy-7-(trifluoromethyl)quinoline scaffold may serve as a template for the design of inhibitors targeting various kinase families, such as:
-
Receptor Tyrosine Kinases (RTKs): Including EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met. Inhibition of these receptors can block downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are often hyperactivated in cancer.
-
Non-Receptor Tyrosine Kinases: Such as Src family kinases, which play a role in cell adhesion, migration, and invasion.
Potential Anticancer Signaling Pathway Inhibition
Caption: Potential signaling pathways targeted by 4-alkoxy-7-(trifluoromethyl)quinoline derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-alkoxy-7-(trifluoromethyl)quinoline derivatives.
Caption: Workflow for synthesis and evaluation of 4-alkoxy-7-(trifluoromethyl)quinoline derivatives.
Conclusion
The O-alkylation of this compound is a versatile and crucial reaction for the synthesis of novel, biologically active molecules. The provided protocols offer robust methods for this transformation, and the resulting 4-alkoxy derivatives hold significant promise as scaffolds for the development of new anticancer therapeutics, potentially by targeting key signaling pathways involved in tumor progression. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted.
References
Application Notes: 7-(Trifluoromethyl)-4-quinolinol in the Synthesis of Highly Potent and Selective c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 7-position of the quinoline ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 7-(Trifluoromethyl)-4-quinolinol, and its key synthetic intermediate 4-chloro-7-(trifluoromethyl)quinoline, are versatile building blocks for the synthesis of a new generation of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of a highly potent and selective c-Met kinase inhibitor, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, using a 7-(trifluoromethyl)quinoline scaffold. Aberrant signaling of the c-Met receptor tyrosine kinase is a critical driver in a variety of human cancers, making it a prime target for therapeutic intervention.[1][2]
Rationale for the 7-Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl (CF3) group at the 7-position of the quinoline ring plays a crucial role in the activity of the resulting kinase inhibitors. This substitution has been shown to significantly enhance the inhibitory potency against c-Met kinase. For instance, the incorporation of a C7-CF3 substituent into a 3,5-disubstituted quinoline scaffold can lead to a more than 50-fold increase in potency compared to the non-fluorinated analog.[1] This enhancement is attributed to favorable interactions within the ATP-binding pocket of the kinase.
Featured Kinase Inhibitor: A Potent and Selective c-Met Inhibitor
A notable example of a highly potent kinase inhibitor synthesized from a 7-(trifluoromethyl)quinoline scaffold is 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (hereafter referred to as Compound 21b, as designated in the primary literature). This compound has demonstrated exceptional potency and selectivity for c-Met kinase.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of Compound 21b and related analogs, highlighting the impact of the 7-trifluoromethyl substitution.
Table 1: In Vitro Kinase Inhibitory Activity [1]
| Compound | 7-Substituent | c-Met IC50 (nM) | Ron IC50 (nM) | KDR IC50 (nM) | c-Kit IC50 (nM) | EGFR IC50 (nM) | PDGFRβ IC50 (nM) |
| 21b | -CF3 | < 1.0 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Analog A | -H | 58 | - | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Proliferation Inhibitory Activity [1]
| Cell Line | Cancer Type | c-Met Status | Compound 21b IC50 (nM) |
| NIH-3T3-TPR-Met | - | Constitutively Active | 1.5 |
| U-87 MG | Glioblastoma | Overexpressed | 10 |
| HT-29 | Colon Cancer | Low Expression | >1000 |
| A549 | Lung Cancer | Low Expression | >1000 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Signaling Pathway and Mechanism of Action
Compound 21b is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The binding of the ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, migration, and invasion. By blocking the ATP-binding site, Compound 21b prevents the autophosphorylation of c-Met, thereby inhibiting the activation of these oncogenic signaling pathways.[1]
Experimental Protocols
The synthesis of Compound 21b is a multi-step process starting from the commercially available 3-nitro-5-(trifluoromethyl)aniline. The overall workflow involves the construction of the quinoline core, followed by functionalization at the 3 and 5 positions.
Step 1: Synthesis of 5-Nitro-7-(trifluoromethyl)quinoline
This step involves the Skraup reaction to construct the quinoline ring.
-
Materials:
-
3-Nitro-5-(trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to 3-nitro-5-(trifluoromethyl)aniline with cooling.
-
Add glycerol to the mixture.
-
Heat the mixture and add arsenic pentoxide portion-wise.
-
Continue heating for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Step 2: Synthesis of 3-Bromo-5-nitro-7-(trifluoromethyl)quinoline
This step introduces a bromine atom at the 3-position, which will be the site for introducing the piperazine moiety.
-
Materials:
-
5-Nitro-7-(trifluoromethyl)quinoline
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
-
Procedure:
-
Dissolve 5-nitro-7-(trifluoromethyl)quinoline in acetic acid.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to yield the product.[1]
-
Step 3: Synthesis of 3-(4-Acetylpiperazin-1-yl)-5-nitro-7-(trifluoromethyl)quinoline
A Buchwald-Hartwig amination is used to couple the piperazine moiety to the quinoline core.
-
Materials:
-
3-Bromo-5-nitro-7-(trifluoromethyl)quinoline
-
1-Acetylpiperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate)
-
Anhydrous solvent (e.g., Dioxane)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.
-
Add 3-bromo-5-nitro-7-(trifluoromethyl)quinoline and 1-acetylpiperazine.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to reflux and stir until completion.
-
Cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
-
Step 4: Synthesis of 3-(4-Acetylpiperazin-1-yl)-5-amino-7-(trifluoromethyl)quinoline
The nitro group at the 5-position is reduced to an amine to allow for the final coupling step.
-
Materials:
-
3-(4-Acetylpiperazin-1-yl)-5-nitro-7-(trifluoromethyl)quinoline
-
Iron powder (Fe)
-
Ammonium Chloride (NH4Cl)
-
Ethanol/Water solvent mixture
-
-
Procedure:
-
Suspend 3-(4-acetylpiperazin-1-yl)-5-nitro-7-(trifluoromethyl)quinoline in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for several hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate to obtain the crude amine, which can be used in the next step without further purification.[1]
-
Step 5: Synthesis of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (Compound 21b)
The final step is a reductive amination to couple the 3-nitrobenzyl group to the 5-amino position.
-
Materials:
-
3-(4-Acetylpiperazin-1-yl)-5-amino-7-(trifluoromethyl)quinoline
-
3-Nitrobenzaldehyde
-
Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane
-
-
Procedure:
-
Dissolve the amine from the previous step in a suitable solvent like methanol.
-
Add 3-nitrobenzaldehyde and stir at room temperature to form the imine intermediate.
-
Cool the mixture in an ice bath and add the reducing agent (e.g., NaBH4) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, Compound 21b.[1]
-
In Vitro c-Met Kinase Assay Protocol
This protocol outlines a general method for determining the IC50 value of a test compound against c-Met kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™) can be used to measure the phosphorylation of a substrate by c-Met kinase. The inhibition of this phosphorylation by the test compound is quantified.
-
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (containing MgCl2, DTT, and a buffering agent)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Detection reagents (e.g., phospho-specific antibody conjugated to a fluorophore for TR-FRET, or ADP-Glo™ reagents)
-
Test compound (e.g., Compound 21b) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer containing a constant percentage of DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Add the c-Met kinase to all wells except the 100% inhibition control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection signal to develop.
-
Read the plate on a suitable plate reader (e.g., TR-FRET or luminescence reader).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines.
-
Principle: The assay quantifies the number of viable cells in a culture by measuring metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®).
-
Materials:
-
Cancer cell lines (e.g., NIH-3T3-TPR-Met, U-87 MG)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., Compound 21b) dissolved in DMSO
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay)
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and data presented here for the synthesis and evaluation of a highly effective c-Met inhibitor demonstrate the utility of this scaffold in drug discovery. The strong electron-withdrawing properties of the 7-trifluoromethyl group contribute significantly to the high potency and selectivity of the final compounds, making this a promising strategy for the development of novel targeted cancer therapies.
References
Application Notes and Protocols for Cellular Assays Using Derivatives of 7-(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 7-(Trifluoromethyl)-4-quinolinol represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology. The quinoline scaffold is a well-established pharmacophore, and the incorporation of a trifluoromethyl group at the 7-position can enhance metabolic stability, cell permeability, and biological activity. These application notes provide an overview of the cellular assays that can be employed to evaluate the therapeutic potential of this compound derivatives, along with detailed protocols for key experiments.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is a primary determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the reported IC50 values for various trifluoromethyl-substituted quinoline derivatives against a panel of human cancer cell lines.
Disclaimer: Specific IC50 values for a broad range of this compound derivatives are not extensively available in the public domain. The data presented below is for structurally related trifluoromethyl-quinoline derivatives to provide an indication of their potential efficacy.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Breast (MCF-7) | 3.42 - 23.32[1] |
| Lung (A549) | 5.97 - 22.01[1] | |
| 2,8-Bis(trifluoromethyl)quinoline Derivative | Promyelocytic Leukemia (HL-60) | 10 ± 2.5[1] |
| N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Breast (MDA-MB-468) | 12.85 (GI50) |
Key Cellular Assays and Experimental Protocols
A comprehensive evaluation of this compound derivatives involves a battery of cellular assays to elucidate their mechanism of action. Below are detailed protocols for fundamental assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can reveal the effect of the compound on key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Protocol:
-
Cell Lysis:
-
After treating cells with the this compound derivative, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Evaluating Anticancer Potential
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 7-(Trifluoromethyl)-4-quinolinol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely investigated for their therapeutic potential, including anticancer properties. The 7-(Trifluoromethyl)-4-quinolinol scaffold is of particular interest due to the influence of the trifluoromethyl group on the molecule's electronic properties, lipophilicity, and metabolic stability, which can enhance its biological activity.[1] Evaluating the in vitro cytotoxicity of novel this compound analogs is a critical first step in the drug discovery process to identify promising lead compounds for further development.
This document provides detailed protocols for commonly employed in vitro cytotoxicity assays—MTT, SRB, and LDH—and presents a framework for data interpretation. While specific cytotoxicity data for this compound analogs is limited in publicly available literature, this guide utilizes data from structurally related quinoline derivatives to provide a comparative context.[2] The methodologies and data presentation formats described herein offer a robust starting point for the cytotoxic evaluation of this compound class.
Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound that inhibits cell growth by 50%). It is important to note that these compounds are structurally related to this compound analogs and are provided as a reference for potential efficacy.
Table 1: Cytotoxicity (IC50, µM) of Various Quinoline Derivatives against Different Cancer Cell Lines
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline Derivatives | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [3] | |
| 2,8-bis(trifluoromethyl)-4-substituted quinolines | Compound 5a | HL-60 (Leukemia) | 19.88 µg/mL | [4] |
| Compound 5g | HL-60 (Leukemia) | N/A | [4] | |
| Compound 5a | U937 (Lymphoma) | 43.95 µg/mL | [4] | |
| 7-chloro-(4-thioalkylquinoline) derivatives | Compound 47 | CCRF-CEM (Leukemia) | 0.55 | [5] |
| Compound 73 | HCT116 (Colon) | 1.99 | [5] | |
| 4-Quinolone Derivatives | Compound 3a | MCF-7 (Breast) | Moderate | [6] |
Experimental Protocols
Detailed methodologies for three standard in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept below 0.5% to avoid toxicity.[9] Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include vehicle-treated and untreated cells as controls.[8]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[8]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[8]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogs
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for the desired duration.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[2]
-
Washing: Remove the TCA solution and wash the plates five times with tap water. Air-dry the plates completely.[2]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air Drying: Allow the plates to air-dry completely.[2]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 nm and 565 nm using a microplate spectrophotometer.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogs
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[8]
-
Controls: Prepare the following controls in triplicate: background control (medium only), vehicle control (cells with solvent), untreated control (cells only), and maximum LDH release control (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Cytotoxicity Assays
The following diagram illustrates a general workflow for evaluating the cytotoxicity of this compound analogs.
Caption: General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Quinoline-Induced Apoptosis
Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. One proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and death. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a this compound analog.
Caption: Hypothetical apoptosis signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro activities of a new fluoroquinolone derivative highly active against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
Application Notes and Protocols for High-Throughput Screening of a 7-(Trifluoromethyl)-4-quinolinol Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity. This document outlines a comprehensive high-throughput screening (HTS) protocol for the identification and characterization of bioactive compounds from a 7-(trifluoromethyl)-4-quinolinol derivative library. The primary focus of this application note will be on screening for anticancer activity, a well-documented therapeutic area for quinoline derivatives.[2][3]
Data Presentation: Anticancer and Antifungal Activity of Representative Quinoline Derivatives
The following tables summarize the biological activities of various quinoline derivatives, demonstrating their potential as therapeutic agents. This data provides a rationale for screening a this compound library for similar activities.
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinazolinones | MCF-7 (Breast) | 0.44 ± 0.01 | [4] |
| Quinoline-thiazolidine-2,4-dione-1,2,3-triazole hybrids | MDA-MB-231 (Breast) | 3.1 - 6.8 | [4] |
| Dihydroquinoline derivatives | T47D (Breast) | 2.20 ± 1.5 | [3] |
| 4-Hydroxyquinolone analogues | HCT116 (Colon) | Varies (Compound 3g most potent) | [2] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | C32 (Melanoma) | 24.4 | [5] |
Table 2: Antifungal Activity of Representative Quinoline Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [6] |
| Quinoline derivatives | Candida spp. | 25 - 50 | [7] |
| Quinoline derivatives | Dermatophytes | 12.5 - 25 | [7] |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [8] |
Experimental Protocols
Protocol 1: High-Throughput Primary Screening for Cytotoxic Activity using the MTT Assay
This protocol describes a primary high-throughput screen to identify compounds with cytotoxic activity against a cancer cell line (e.g., MCF-7, A549, or HCT116). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well or 384-well clear flat-bottom microplates
-
Multi-channel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a working concentration of the library compounds in culture medium. The final concentration for a primary screen is typically around 10 µM.
-
Using a multi-channel pipette or automated liquid handler, add the diluted compounds to the corresponding wells of the cell plates. Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium from each well. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate before aspiration.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each compound compared to the vehicle control.
-
Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition) are considered "hits" for further investigation.
-
Protocol 2: Secondary Screening and IC50 Determination
Hits identified from the primary screen are subjected to secondary screening to confirm their activity and determine their potency (IC50 value).
Procedure:
-
Follow the same procedure as the primary MTT assay.
-
Instead of a single concentration, treat the cells with a range of concentrations for each hit compound (e.g., a 7-point serial dilution from 100 µM to 0.1 µM).
-
After data acquisition, plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
Protocol 3: Kinase Inhibition Assay (Example: PI3K/Akt Pathway)
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases. The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[12][13] This protocol outlines a general method for a high-throughput kinase assay.
Materials:
-
Recombinant human PI3K and Akt enzymes
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity)
-
384-well white microplates
-
Microplate luminometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
-
Compound Addition:
-
Add the hit compounds from the secondary screen at various concentrations to the wells of a 384-well plate.
-
-
Reaction Initiation:
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Measure the luminescence using a microplate luminometer. A decrease in luminescence indicates inhibition of kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for kinase inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for a this compound derivative library.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]
- 13. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for the Synthesis of 7-(Trifluoromethyl)-4-quinolinol-Based Anti-Influenza Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of anti-influenza agents derived from 7-(trifluoromethyl)-4-quinolinol. The core structure, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, serves as a key intermediate for the generation of a library of benzamide derivatives with potent activity against various influenza virus strains.
Overview and Rationale
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral properties.[1] The synthesis of novel 4-[(quinolin-4-yl)amino]benzamide derivatives, starting from the this compound scaffold, has identified potent inhibitors of the influenza virus.[2] The trifluoromethyl group at the 7-position of the quinoline ring has been shown to be advantageous for anti-influenza activity.[1]
The primary mechanism of action for these compounds is the inhibition of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, specifically by disrupting the crucial protein-protein interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits.[3][4] This interference with the viral replication machinery makes these compounds promising candidates for further drug development.
Synthetic Workflow
The overall synthetic strategy involves a three-step process starting from this compound. The workflow is designed to first create the key intermediate, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, which is then activated and coupled with a variety of amines to produce the final benzamide derivatives.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 7-(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-4-quinolinol is a key intermediate in the synthesis of a variety of biologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of therapeutic properties, including anticancer, antimalarial, and anti-inflammatory activities.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Microwave-assisted organic synthesis provides a rapid and efficient method for the preparation of this compound, offering significant advantages over traditional heating methods, such as reduced reaction times and often higher yields.[2]
These application notes provide an overview of the synthesis, potential applications, and detailed protocols for the microwave-assisted synthesis of this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting material for the development of novel therapeutic agents. The trifluoromethyl group is known to enhance the biological activity of many drug candidates.[3]
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[1] The 7-trifluoromethyl substitution can enhance the cytotoxic effects of these compounds.[4]
-
Antimalarial Drugs: The quinoline core is central to many antimalarial drugs. The trifluoromethyl group has been incorporated into quinoline structures to combat drug-resistant strains of Plasmodium falciparum.[1]
-
Anti-inflammatory and Analgesic Agents: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.
-
Antifungal Agents: Fluorinated quinoline analogs have shown promising antifungal activity against various phytopathogenic fungi.[5]
Quantitative Data
The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of 4-hydroxyquinoline derivatives, which can be adapted for the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 250 | 30-60 min | Variable, often lower | [6] |
| Microwave Irradiation | 250 | 1-15 min | Generally higher | [6] |
| Microwave Irradiation | 300 | 1 min | 37 | [7] |
| Microwave Irradiation | 300 | 5 min | 47 | [7] |
Table 2: Microwave-Assisted Synthesis of Substituted 4-Hydroxyquinolines
| Starting Aniline | Product | Reaction Time (min) | Yield (%) | Reference |
| 3-Chloroaniline | 7-Chloro-4-hydroxy-3-phenylquinolin-2(1H)-one | 15 | 81 | [8] |
| Aniline | 3-Acetyl-4-hydroxyquinoline | Not specified | High | [8][9] |
| 3-Trifluoromethylaniline | 7-(Trifluoromethyl)-4-hydroxyquinoline | 10-20 (estimated) | >80 (expected) | Adapted from[6][8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound via Gould-Jacobs Reaction
This protocol describes a representative method for the synthesis of this compound using a microwave-assisted Gould-Jacobs reaction.[10]
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A) - Optional, solvent-free conditions are often possible
-
Microwave synthesis vials (appropriate size for the reaction scale)
-
Stir bar
-
Ethanol (for washing)
-
Dedicated scientific microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). If using a solvent, add a minimal amount of a high-boiling point solvent to ensure efficient stirring. Add a magnetic stir bar.
-
Microwave Irradiation (Condensation Step - Optional): Seal the vial and place it in the microwave reactor. Heat the mixture to 100-130°C for 5-10 minutes to form the intermediate, ethyl 2-((3-(trifluoromethyl)phenylamino)methylene)malonate. This step can often be combined with the cyclization step.
-
Microwave Irradiation (Cyclization Step): After the initial condensation (or directly from the starting materials), increase the temperature to 250°C and irradiate for 10-20 minutes.[6] The reaction progress should be monitored by TLC or LC-MS if possible.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate from the reaction mixture.
-
Purification: Add cold ethanol to the solidified mixture and triturate to break up the solid. Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials and solvent.
-
Drying: Dry the purified this compound product under vacuum.
Expected Yield: >80%
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Potential mechanism of action via EGFR signaling pathway inhibition by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-4-quinolinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-(Trifluoromethyl)-4-quinolinol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly approached via a multi-step process involving an initial Gould-Jacobs reaction, followed by saponification and decarboxylation.
Part 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Yield of Cyclized Product | 1. Incomplete initial condensation: The reaction between 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate may not have gone to completion. 2. Cyclization temperature too low: The thermal cyclization requires a high temperature (typically ~250 °C) to proceed efficiently. 3. Reaction time too short: Insufficient time at the high cyclization temperature will result in incomplete conversion. | 1. Ensure complete condensation: Heat the initial mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate at 125 °C for 1-2 hours, monitoring the distillation of ethanol as an indicator of reaction progress.[1] 2. Optimize cyclization temperature: Use a high-boiling inert solvent like Dowtherm A or diphenyl ether to maintain a stable temperature of 250 °C.[1] 3. Increase reaction time: Maintain the reflux at 250 °C for at least 30-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Dark, Tarry Byproducts | 1. Decomposition at high temperatures: Prolonged heating or localized overheating can lead to the degradation of starting materials and products. 2. Presence of impurities: Impurities in the starting materials can promote side reactions and polymerization. | 1. Control heating: Use a high-boiling solvent for even heat distribution and avoid exceeding the optimal cyclization temperature. Minimize the reaction time at high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). 2. Use pure starting materials: Ensure the purity of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate before starting the reaction. |
| Product Fails to Precipitate or is an Oil | 1. Supersaturation: The product may remain dissolved in the high-boiling solvent upon cooling. 2. Presence of impurities: Tarry impurities can interfere with crystallization. | 1. Induce precipitation: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane to decrease the solubility of the product and facilitate its precipitation.[1] 2. Purification: If an oil is obtained, attempt to induce crystallization by triturating with a non-polar solvent. If this fails, purify the crude product by column chromatography. |
Part 2: Saponification and Decarboxylation
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete Saponification | 1. Insufficient base: Not enough base (e.g., NaOH or KOH) was used to hydrolyze the ester. 2. Short reaction time or low temperature: The hydrolysis reaction may not have gone to completion. | 1. Use excess base: Employ a molar excess of the base to ensure complete hydrolysis. 2. Increase reaction time/temperature: Reflux the reaction mixture for an adequate amount of time, monitoring the disappearance of the starting material by TLC. |
| Low Yield in Decarboxylation | 1. Temperature too low: The decarboxylation of the carboxylic acid intermediate requires high temperatures. 2. Incomplete reaction: The evolution of CO2 may not have ceased, indicating an incomplete reaction. | 1. Ensure high temperature: Heat the carboxylic acid intermediate suspended in a high-boiling solvent like Dowtherm A to 250-260 °C.[1] 2. Monitor gas evolution: Maintain the high temperature until the evolution of carbon dioxide has completely stopped, which typically takes 1-2 hours.[1] |
| Product Purification Challenges | 1. Presence of colored impurities: Tarry materials from the high-temperature reactions can contaminate the final product. 2. Difficulty in crystallization: The crude product may be difficult to crystallize. | 1. Decolorize: Treat a solution of the crude product with activated charcoal. 2. Solvent screening for recrystallization: Test various solvents to find a suitable one where the product has high solubility at high temperatures and low solubility at room temperature. Common solvents for recrystallization of quinolinols include ethanol, methanol, and mixtures like DMF/water. 3. Column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method is the Gould-Jacobs reaction.[2] This multi-step synthesis involves the initial condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form an intermediate, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[1] This intermediate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated at high temperature to yield the final product, this compound.[1]
Q2: Why is a high-boiling solvent like Dowtherm A used in the cyclization step?
A2: The thermal cyclization in the Gould-Jacobs reaction requires a high temperature, typically around 250 °C, to overcome the activation energy for the ring-closing step.[1] High-boiling solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or diphenyl ether itself are used to achieve and maintain this high temperature uniformly throughout the reaction mixture, which helps to prevent localized overheating and the formation of tarry byproducts.
Q3: Can microwave synthesis be used to improve the yield and reduce the reaction time?
A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the Gould-Jacobs reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[3][4][5][6][7][8] The high temperatures required for cyclization can be reached much more rapidly with microwave irradiation.
Q4: What are the expected yields for the synthesis of this compound?
A4: The yields can vary depending on the specific reaction conditions. For the initial Gould-Jacobs reaction to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, yields of around 90% have been reported.[1] The subsequent saponification and decarboxylation steps are generally high-yielding.[1]
Q5: How can I purify the final product, this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent. Screening for an appropriate solvent is recommended, with ethanol and methanol being good starting points.[9] If the product is highly colored, treating a solution of the crude material with activated charcoal before recrystallization can be effective. For difficult-to-purify materials, silica gel column chromatography is a viable alternative.[10][11]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound Intermediates via Gould-Jacobs Reaction
| Step | Reactants | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| 1. Condensation | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | None | 125 | 1-2 | - |
| 2. Cyclization | Product from Step 1 | Dowtherm A | 250 | 0.5-1 | ~90 (for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)[1] |
| 3. Saponification | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, NaOH/KOH | Water/Ethanol | Reflux | 2-4 | High |
| 4. Decarboxylation | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Dowtherm A | 250-260 | 1-2 | High[1] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Gould-Jacobs Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Yield | Often lower | Generally higher[4][5][7] |
| Energy Consumption | High | Low |
| Solvent Usage | High-boiling solvent required | Can often be performed solvent-free[7] |
| Side Reactions | More prone to tar formation due to prolonged heating | Reduced side reactions due to shorter reaction times |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or diphenyl ether)
-
Hexane
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol will distill off as a byproduct.[1]
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.[1]
-
Allow the mixture to cool to room temperature.
-
Add hexane to dilute the mixture and aid in the filtration process.
-
Collect the solid product by vacuum filtration and wash with hexane to remove any residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
Protocol 2: Synthesis of this compound (Saponification and Decarboxylation)
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dowtherm A
Procedure:
Saponification:
-
Dissolve ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of NaOH or KOH (e.g., 3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid by vacuum filtration, wash with water, and dry.
Decarboxylation:
-
Suspend the dried 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in Dowtherm A.
-
Heat the mixture to 250-260 °C with stirring.
-
Maintain this temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the crude this compound.
-
Collect the solid by vacuum filtration and wash with hexane.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-(Trifluoromethyl)-4-quinolinol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-(Trifluoromethyl)-4-quinolinol.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues users might encounter during their experiments.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my this compound during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery during recrystallization is a common issue and can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even after cooling, thus reducing the yield of recovered crystals.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Crystallization: The cooling process may not have been long enough or the temperature low enough to allow for maximum crystal formation.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Good starting points for quinolinol derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and receiving flask to prevent a sudden drop in temperature.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of the crystals.
-
Issue 2: Oily Product Instead of Crystals
-
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This oily layer often solidifies into an amorphous mass, trapping impurities.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.
-
Issue 3: Product Decomposition on Silica Gel Column
-
Question: I am observing streaking and loss of my this compound on a silica gel column. Is it decomposing?
-
Answer: Yes, it is possible. Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong, irreversible binding. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites by flushing the packed column with your mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, bonded silica phases such as diol or amine-functionalized silica can be used.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography using a C18-functionalized silica is a good alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction is a common method for synthesizing 4-hydroxyquinolines. Potential impurities include:
-
Unreacted Starting Materials: 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Incompletely Cyclized Intermediate: The enamine intermediate formed from the initial condensation.
-
Intermediate Ester: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, if the subsequent hydrolysis and decarboxylation steps are incomplete.
-
Intermediate Carboxylic Acid: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, if the final decarboxylation step is incomplete.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of isomers or polymers can occur.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Due to its polar nature, polar solvents are a good starting point. You can try the following:
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Solvent Mixtures: An ethanol/water or acetone/hexane mixture can be effective. Start by dissolving the crude product in the solvent in which it is more soluble (e.g., ethanol) and then slowly add the anti-solvent (e.g., water) until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
Q3: What mobile phase should I use for column chromatography of this compound?
A3: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting point is a gradient of 10% to 50% ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q4: How can I monitor the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of your compound. A reversed-phase C18 column is commonly used. A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is typically used. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The following table provides illustrative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%. Please note that this data is based on typical results for structurally related quinoline derivatives and may vary depending on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g crude) | Throughput |
| Recrystallization (Ethanol/Water) | 85 | 95-98 | 70-85 | 20-50 | Medium |
| Column Chromatography (Silica Gel) | 85 | >98 | 60-75 | 100-200 | Low |
| Column Chromatography (Deactivated Silica) | 85 | >99 | 70-80 | 100-200 | Low |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the better solvent and then add the anti-solvent dropwise until the solution becomes cloudy. Heat again until the solution is clear.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., ethyl acetate/hexane mixture)
-
Glass chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. Add a thin layer of sand on top of the sample.
-
Elute the Column: Carefully add the mobile phase to the column. Apply gentle air pressure to maintain a steady flow.
-
Collect Fractions: Begin collecting fractions as the solvent elutes from the column.
-
Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Caption: Logical diagram illustrating the removal of common impurities.
7-(Trifluoromethyl)-4-quinolinol stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 7-(Trifluoromethyl)-4-quinolinol, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at 2-8°C.[1][2] To ensure maximum stability, it should be kept in a tightly sealed container, protected from light and moisture. Some suppliers also recommend storing under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: How should I store solutions of this compound?
Q3: What is the appearance of this compound and what are the signs of degradation?
A3: this compound is typically a light grayish to beige powder.[1] Signs of degradation may include a change in color (e.g., darkening), clumping of the powder (indicating moisture absorption), or a significant change in its solubility. If you observe any of these changes, the compound's integrity may be compromised.
Q4: Is this compound stable at room temperature?
A4: While some related chemical structures are stable at room temperature for short periods, long-term storage at ambient temperature is not recommended for this compound.[4] For optimal stability and to ensure experimental reproducibility, adhere to the recommended storage conditions of 2-8°C for the solid form.
Q5: What are the general handling precautions for this compound?
A5: Handle this compound in a well-ventilated area.[5][6] Avoid generating dust. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6] Avoid contact with skin and eyes, and do not inhale the dust.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your compound against the recommended guidelines. 2. Use a fresh, unopened vial of the compound if available. 3. Perform a quality control check (e.g., melting point, HPLC) on the suspect compound. |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture. | 1. Ensure you are using an appropriate solvent. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist with a previously soluble batch, it may be a sign of degradation. |
| Observed color change in the solid compound | Potential degradation due to exposure to light, air, or contaminants. | 1. Discard the discolored compound. 2. Ensure that the storage container is properly sealed and protected from light. |
Data on Storage and Stability
| Parameter | Recommendation | Source |
| Solid Form Storage Temperature | 2-8°C | [1][2] |
| Solid Form Storage Atmosphere | Under inert gas (Nitrogen or Argon) is recommended | [3] |
| Solution Storage Temperature (General Guidance) | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 1 year) | Inferred from related compounds |
| Appearance | Light grayish to beige powder | [1] |
| Melting Point | 266-269 °C | [1] |
Experimental Protocols
General Protocol for Assessing Compound Stability
This is a general workflow that can be adapted to assess the stability of this compound under specific experimental conditions.
-
Initial Analysis (Time = 0):
-
Dissolve a known concentration of the compound in the desired solvent.
-
Analyze the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration.
-
Record the initial appearance of the solid and the solution.
-
-
Storage under Test Conditions:
-
Store aliquots of the solid compound and the solution under the desired test conditions (e.g., different temperatures, light exposure, humidity levels).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Re-analyze the samples using the same analytical method as in the initial analysis.
-
Compare the purity, concentration, and appearance to the initial data.
-
-
Data Evaluation:
-
A significant decrease in purity or concentration, or a change in appearance, indicates degradation under the tested storage condition.
-
Visual Troubleshooting Guide
References
- 1. This compound CAS#: 322-97-4 [chemicalbook.com]
- 2. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL CAS#: 64415-07-2 [m.chemicalbook.com]
- 3. 4-Chloro-7-(trifluoromethyl)quinoline CAS#: 346-55-4 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Overcoming Solubility Issues of 7-(Trifluoromethyl)-4-quinolinol in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 7-(Trifluoromethyl)-4-quinolinol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is attributed to several structural features. The quinoline core is an aromatic, hydrophobic structure. The trifluoromethyl (-CF3) group, while beneficial for metabolic stability, is highly lipophilic and contributes significantly to poor water solubility.[1] Additionally, the planar structure of the molecule can lead to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules.
Q2: What are the initial steps to assess the solubility of my this compound sample?
A2: Before attempting any solubility enhancement, it is crucial to determine the baseline equilibrium solubility of your compound. The shake-flask method is the gold standard for determining thermodynamic solubility. This involves adding an excess amount of the solid compound to your aqueous medium of interest (e.g., water or a buffer), agitating it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant, often by HPLC or UV-Vis spectroscopy.
Q3: What are the most common strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications. Common and effective strategies include:
-
pH Adjustment: As this compound has a predicted acidic pKa around 3.79, its solubility is expected to be pH-dependent.[2] Increasing the pH above the pKa will deprotonate the 4-hydroxyl group, forming a more soluble phenolate salt.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) like DMSO, ethanol, or polyethylene glycol (PEG) can reduce the polarity of the aqueous medium, thereby increasing the solubility of the hydrophobic compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule within their lipophilic cavity, forming a water-soluble inclusion complex.[3][4][5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in its amorphous (non-crystalline) state can enhance its wettability and dissolution rate.
Troubleshooting Guides & Experimental Protocols
Issue 1: My compound is not dissolving sufficiently in my neutral aqueous buffer (e.g., PBS pH 7.4).
This is expected due to the hydrophobic nature of the molecule. The following troubleshooting workflow can guide you in selecting an appropriate solubilization strategy.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 with a constant ionic strength.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the measured solubility against the final measured pH of each solution.
Illustrative Data Presentation:
| pH | Illustrative Solubility (µg/mL) |
| 2.0 | 0.5 |
| 4.0 | 1.2 |
| 6.0 | 2.5 |
| 7.4 | 5.0 |
| 8.5 | 50.8 |
| 10.0 | 210.3 |
Protocol 2: Co-solvent Solubility Enhancement
Objective: To determine the solubility of this compound in various co-solvent systems.
Methodology:
-
Solvent Preparation: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a co-solvent such as DMSO or Ethanol in a chosen buffer (e.g., PBS pH 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration.
Illustrative Data Presentation:
| Co-solvent | Concentration (% v/v) | Illustrative Solubility (µg/mL) |
| DMSO | 5 | 25.6 |
| DMSO | 10 | 89.1 |
| DMSO | 20 | 315.4 |
| Ethanol | 5 | 15.2 |
| Ethanol | 10 | 45.8 |
| Ethanol | 20 | 152.3 |
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
Objective: To enhance the aqueous solubility of this compound using cyclodextrins.
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0-20% w/v) in your desired buffer.
-
Addition of Compound: Add an excess amount of this compound powder to each HP-β-CD solution.
-
Equilibration: Shake the suspensions at a constant temperature for 48-72 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully withdraw and filter the supernatant. Analyze the concentration of the dissolved compound by HPLC.
-
Phase-Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex.
Illustrative Data Presentation:
| HP-β-CD Conc. (% w/v) | Illustrative Solubility (µg/mL) |
| 0 | 5.0 |
| 1 | 28.5 |
| 2.5 | 71.3 |
| 5 | 142.6 |
| 10 | 285.1 |
| 20 | 570.2 |
Summary of Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H6F3NO | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Melting Point | 266-269 °C | [2] |
| Predicted pKa | 3.79 ± 0.40 | [2] |
References
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-4-quinolinol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-(trifluoromethyl)-4-quinolinol and its derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound Product
Q1: My Gould-Jacobs reaction is resulting in a low overall yield. What are the common causes and how can I improve it?
A1: Low yields in the Gould-Jacobs synthesis of this compound are a common issue, primarily due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group on the starting aniline (3-(trifluoromethyl)aniline). This group deactivates the aromatic ring, making the crucial thermal cyclization step more difficult.
Possible Causes:
-
Incomplete Cyclization: The high energy barrier for the electrocyclization of the intermediate, diethyl 2-((3-(trifluoromethyl)phenyl)amino)maleate, may not be overcome by the reaction conditions.
-
Thermal Decomposition: The required high temperatures (often >250 °C) can lead to the degradation of starting materials, intermediates, and the final product.
-
Sub-optimal Solvent: The choice of solvent is critical for maintaining the high temperature required for cyclization and for solubilizing the reactants.
Solutions & Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Ensure the reaction temperature is maintained at or above 250 °C during the cyclization step. | The thermal cyclization step has a high activation energy that requires significant thermal input. |
| Solvent | Use a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether. | These solvents can maintain the necessary high temperatures for cyclization without boiling off.[1] |
| Heating Method | Consider using microwave irradiation as an alternative to conventional heating. | Microwave heating can often reduce reaction times and improve yields by providing rapid and uniform heating. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Prolonged reaction times at high temperatures can increase the likelihood of product degradation. |
Issue 2: Formation of Regioisomeric Byproducts
Q2: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I identify and minimize its formation?
A2: The most common side reaction in the synthesis of this compound is the formation of the regioisomeric byproduct, 5-(trifluoromethyl)-4-quinolinol . This occurs because the cyclization of the intermediate can proceed at either of the two positions ortho to the amino group on the aniline ring.
Factors Influencing Isomer Ratio:
The ratio of the 7-substituted to the 5-substituted isomer is influenced by both steric and electronic effects. While the electron-withdrawing CF₃ group deactivates both ortho positions, cyclization is generally favored at the position para to the CF₃ group (C2 of the aniline ring) to form the 7-substituted quinolinol, as it is sterically less hindered.
Strategies to Minimize the 5-Isomer:
-
Solvent Choice: While high-boiling aromatic solvents are standard, exploring alternative solvents may influence the transition state of the cyclization and favor one isomer over the other.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst during the cyclization step can sometimes alter the regioselectivity of the reaction.
-
Purification: If the formation of the 5-isomer cannot be completely suppressed, efficient purification methods are essential.
Issue 3: Purification Challenges
Q3: How can I effectively separate the desired this compound from the 5-isomer and other impurities?
A3: The separation of the 7- and 5-isomers can be challenging due to their similar polarities. A combination of purification techniques is often most effective.
Purification Methods:
-
Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical.
-
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions where the desired 7-isomer has high solubility at high temperatures and low solubility at low temperatures, while the 5-isomer remains more soluble upon cooling.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal gradient will need to be determined empirically.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale purification, reverse-phase HPLC is a powerful tool.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid is commonly used.[2]
-
Frequently Asked Questions (FAQs)
Q4: What is the typical reaction scheme for the synthesis of this compound?
A4: The most common synthetic route is the Gould-Jacobs reaction, which proceeds in three main stages:
-
Condensation: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEMM) to form the intermediate, diethyl 2-((3-(trifluoromethyl)phenyl)amino)maleate.
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically ~250 °C) in a high-boiling solvent to induce an intramolecular cyclization, forming ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final product, this compound.
Q5: Are there alternative methods to the high-temperature thermal cyclization?
A5: Yes, microwave-assisted synthesis is an increasingly popular alternative. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and efficient heating to the required temperatures for cyclization.
Q6: What are some typical quantitative results I can expect?
A6: While exact yields and isomer ratios can vary based on specific reaction conditions, the following table provides representative data based on literature for the Gould-Jacobs reaction. The formation of the 7-isomer is generally favored over the 5-isomer due to steric hindrance.
| Heating Method | Temperature (°C) | Solvent | Typical Yield (7-isomer) | Estimated 7-isomer : 5-isomer Ratio |
| Conventional | 250 | Dowtherm A | 75-85% | ~4:1 to 9:1 |
| Conventional | 250 | Diphenyl Ether | 70-80% | ~4:1 to 8:1 |
| Microwave | 250 | (Solvent-free) | 80-90% | ~5:1 to 10:1 |
Note: These values are illustrative and should be optimized for your specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [3]
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 1-2 hours. Ethanol will distill off as a byproduct.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C. Slowly add the reaction mixture from the condensation step to the hot Dowtherm A. Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.
-
Isolation: Allow the mixture to cool to room temperature, then add hexanes to dilute the mixture and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. Dry the solid under vacuum.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: Suspend the ethyl ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Acidification: Cool the reaction mixture to room temperature and acidify to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the carboxylic acid intermediate.
-
Decarboxylation: Collect the carboxylic acid by vacuum filtration, wash with cold water, and dry. The crude acid can then be decarboxylated by heating it neat or in a high-boiling solvent (like Dowtherm A) at 250-260 °C until gas evolution ceases.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Analytical HPLC Method for Isomer Separation [2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both isomers absorb (e.g., 254 nm or 313 nm).
Disclaimer: These protocols are intended as a guide and may require optimization for your specific laboratory conditions and scale.
References
Technical Support Center: Optimizing Substitutions on the Quinolinol Ring
Welcome to the technical support center for optimizing reaction conditions for substitutions on the quinolinol ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis of a substituted quinolinol is giving a very low yield. What are the most common causes?
A1: Low yields in the Friedländer synthesis are a frequent issue. The primary factors to investigate are:
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials or products. Microwave-assisted synthesis can often improve yields and drastically reduce reaction times.[1][2]
-
Catalyst Choice: The choice of an appropriate acid or base catalyst is crucial. A variety of catalysts, from traditional Brønsted and Lewis acids to modern nanocatalysts and ionic liquids, have been shown to be effective.[3][4] The optimal catalyst will depend on the specific substrates being used.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. While some reactions work well in solvents like ethanol, others benefit from solvent-free conditions or the use of water as a green solvent.[5]
-
Purity of Reactants: Ensure that your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound are pure, as impurities can interfere with the reaction.
Q2: I am observing the formation of an undesired regioisomer in my Combes synthesis. How can I improve the regioselectivity?
A2: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is controlled by a combination of steric and electronic factors.[6] To favor the formation of a specific isomer, consider the following:
-
Substituent Effects: Bulky substituents on either the aniline or the β-diketone can sterically hinder the approach to one of the carbonyl groups, thus favoring cyclization at the less hindered position.[6]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the position of the cyclization. Electron-donating groups can direct the reaction differently than electron-withdrawing groups.
-
Catalyst and Reaction Conditions: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric ester) and the reaction temperature can influence the kinetic vs. thermodynamic product distribution, thereby affecting the regiochemical outcome.
Q3: What are the preferred positions for electrophilic substitution on an 8-hydroxyquinoline ring, and why?
A3: For 8-hydroxyquinoline, the hydroxyl group is a strong activating group, and the pyridine nitrogen is a deactivating group for electrophilic aromatic substitution. The substitution primarily occurs on the phenol ring. The hydroxyl group directs electrophiles to the ortho (position 7) and para (position 5) positions. Therefore, electrophilic substitution, such as nitration or halogenation, will preferentially occur at the C5 and C7 positions.
Q4: Why does nucleophilic aromatic substitution (SNA) on a halo-quinolinol typically occur at the C2 and C4 positions?
A4: Nucleophilic substitution is favored at the C2 and C4 positions of the quinoline ring because these positions are ortho and para to the electron-withdrawing nitrogen atom.[7] This nitrogen atom significantly reduces the electron density at these positions, making them more electrophilic and susceptible to attack by nucleophiles. The intermediate formed upon nucleophilic attack (the Meisenheimer complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, which is possible only for attack at C2 and C4.
Q5: My quinolinol derivative is decomposing on the silica gel column during purification. What can I do to prevent this?
A5: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and potential decomposition. To mitigate this, you can neutralize the acidic sites on the silica gel. A common practice is to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis
If you are experiencing low yields in your Friedländer synthesis, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Issue 2: Poor Regioselectivity in Substitutions
Controlling the position of substitution is critical. This guide helps in choosing the right strategy for electrophilic vs. nucleophilic substitution on the quinolinol ring.
Caption: Regioselectivity of electrophilic vs. nucleophilic substitution.
Quantitative Data Tables
Table 1: Comparison of Catalysts in the Friedländer Synthesis of Quinolines
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Ionic Liquids | ||||
| [Msim][OOCCCl₃] | 2-aminoaryl ketones + α-methylene carbonyls | Solvent-free | up to 99 | [3] |
| [bmim]HSO₄ | 2-aminobenzaldehydes + allenoates | Not specified | High | [8] |
| Nanocatalysts | ||||
| Fe₃O₄@SiO₂-PDETSA | 2-aminoaryl ketones + 1,3-dicarbonyls | Reflux, 110°C | 83 | [3] |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde + carbonyls | Solvent-free | 24-99 | [8] |
| Li⁺-MMT | 2-aminoaryl ketones + carbonyls | 100°C, Solvent-free | up to 96 | [3] |
| Solid Acid Catalysts | ||||
| Sulfated Zirconia (SZ) | 2-aminoarylketones + β-keto esters | Ethanol, Reflux | 89 | [3] |
| Zeolite | 2-aminoarylketones + β-keto esters | Ethanol, Reflux | 83 | [3] |
| Montmorillonite K-10 | 2-aminoarylketones + β-keto esters | Ethanol, Reflux | 75 | [3] |
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Friedländer Synthesis
| Substrates | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-amino-3-hydroxybenzaldehyde + Ketones | Conventional | Not specified | Not specified | 34 (avg) | [1] |
| 2-amino-3-hydroxybenzaldehyde + Ketones | Microwave | 130 | 30-40 min | 72 (avg) | [1] |
| 2-aminobenzophenone + Cyclic Ketone | Conventional (in AcOH) | Room Temp. | 24 h | 89 | [9] |
| 2-aminobenzophenone + Cyclic Ketone | Microwave (in AcOH) | 160 | 5 min | 94 | [9] |
Table 3: Electrophilic Halogenation of 8-Substituted Quinolines
| Substrate (8-substituent) | Halogenating Agent | Product (Position) | Yield (%) | Reference |
| -NHCOtBu | TCCA | 5-Chloro | 99 | [10] |
| -NHCOtBu | TBCA | 5-Bromo | 98 | [10] |
| -NHCOMe | TCCA | 5-Chloro | 99 | [10] |
| -NHCOMe | TBCA | 5-Bromo | 98 | [10] |
| -OMe | TCCA | 5-Chloro | 92 | [10] |
| -OMe | TBCA | 5-Bromo | 90 | [10] |
TCCA = Trichloroisocyanuric acid, TBCA = Tribromoisocyanuric acid
Table 4: Nucleophilic Substitution of 4,7-Dichloroquinoline with Amines
| Nucleophile | Conditions | Product | Yield (%) | Reference |
| Primary Amine | Solvent (e.g., DMSO), Heat | 4-Amino-7-chloroquinoline | Varies | [11] |
| Secondary Amine | Solvent, Base, Heat | 4-Dialkylamino-7-chloroquinoline | Varies | [11] |
| Various Amines | Microwave, 140-180°C, 20-30 min | 4-Amino-7-chloroquinoline | Generally Improved | [11] |
| 1,2,4-Triazole | Basic conditions | 4-(1H-1,2,4-triazol-1-yl)quinoline | Varies | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Substituted 8-Hydroxyquinoline
This protocol is adapted from a catalyst-free synthesis of 8-hydroxyquinolines.[1]
Materials:
-
2-amino-3-hydroxybenzaldehyde (1.0 mmol)
-
Substituted ketone (e.g., acetone, cyclopentanone) (1.2 mmol)
-
Ethanol (3-5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 2-amino-3-hydroxybenzaldehyde (1.0 mmol), the desired ketone (1.2 mmol), and ethanol (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 130 °C for 30-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired substituted 8-hydroxyquinoline.
Protocol 2: Regioselective C5-Halogenation of 8-Methoxyquinoline
This protocol describes a metal-free, regioselective halogenation at room temperature.[10][12]
Materials:
-
8-Methoxyquinoline (0.4 mmol)
-
Trichloroisocyanuric acid (TCCA) or Tribromoisocyanuric acid (TBCA) (0.36 eq., 0.145 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 8-methoxyquinoline (0.4 mmol) in dichloromethane (2 mL).
-
Add the halogenating agent (TCCA for chlorination or TBCA for bromination, 0.145 mmol) to the solution at room temperature.
-
Stir the reaction mixture under air for the time required (monitor by TLC, typically a few hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-halo-8-methoxyquinoline.
Protocol 3: Nucleophilic Substitution of 4-Chloro-8-methylquinolin-2(1H)-one with Hydrazine
This protocol demonstrates the synthesis of a 4-hydrazino derivative.[13]
Materials:
-
4-chloro-8-methylquinolin-2(1H)-one (1.0 mmol)
-
Hydrazine hydrate (excess, e.g., 5 mL)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend 4-chloro-8-methylquinolin-2(1H)-one (1.0 mmol) in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
The product, 4-hydrazino-8-methylquinolin-2(1H)-one, will often precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the purified product.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Handling and safety precautions for 7-(Trifluoromethyl)-4-quinolinol powder
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 7-(Trifluoromethyl)-4-quinolinol powder in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound powder is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is typically between 2-8°C.[5][6] It is also noted to be light-sensitive, so protection from light is advised.[4]
Q3: Is this compound soluble in water?
Q4: How does the trifluoromethyl group affect the properties of this compound?
A4: The trifluoromethyl (CF₃) group is strongly electron-withdrawing. This can influence the compound's reactivity, acidity, and biological activity. It often enhances metabolic stability and cell membrane permeability, which are desirable properties in drug design.[2]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: You are experiencing low yields when using this compound as a substrate in an SNAr reaction to displace the hydroxyl group (after conversion to a better leaving group like a chloride).
| Possible Cause | Troubleshooting Step |
| Poor Leaving Group | The hydroxyl group is a poor leaving group. Ensure it has been effectively converted to a better leaving group (e.g., a chloro or tosyl group) prior to the SNAr reaction. |
| Insufficiently Strong Base | The choice of base is critical. A stronger base may be required to deprotonate the nucleophile effectively. Consider screening bases such as K₂CO₃, Cs₂CO₃, or NaH. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for decomposition. |
| Solvent Choice | The solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. |
| Deactivation by the CF₃ Group | The electron-withdrawing nature of the trifluoromethyl group can affect the electron density of the quinoline ring system. This may require more forcing reaction conditions. |
Issues with Solubility During Experiments
Problem: The this compound powder is not dissolving sufficiently in the chosen solvent for your experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | As noted, aqueous solubility is low. Switch to a more appropriate organic solvent. See the solubility data table for guidance on analogous compounds. |
| Low Temperature | Solubility often increases with temperature. Gentle warming and sonication can aid dissolution. Ensure the compound is stable at the elevated temperature. |
| Saturation | You may be exceeding the solubility limit of the compound in the chosen solvent. Try increasing the volume of the solvent or using a co-solvent system. |
| pH of the Medium | For aqueous or partially aqueous solutions, the pH can significantly affect the solubility of quinolinol derivatives. Adjusting the pH may improve solubility. |
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO | [5] |
| Molecular Weight | 213.16 g/mol | [5] |
| Appearance | Light grayish to beige powder | [5][6] |
| Melting Point | 266-269 °C | [5][6] |
| Boiling Point (Predicted) | 311.9 ± 37.0 °C | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
Solubility of Structurally Similar Quinoline Derivatives
| Compound | Solvent | Temperature (°C) | Solubility |
| 5-Chloro-8-hydroxyquinoline | Ethanol | 25 | Data not specified, but generally soluble |
| 5-Chloro-8-hydroxyquinoline | Dichloromethane | 25 | Data not specified, but generally soluble |
| 5-Chloro-8-hydroxyquinoline | DMSO | 25 | Data not specified, but generally soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Water | 25 | Limited solubility |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a 4-Chloro-7-(trifluoromethyl)quinoline Derivative
This protocol describes a general procedure for the reaction of a 4-chloro-7-(trifluoromethyl)quinoline with an amine nucleophile. Note that this compound must first be converted to the corresponding 4-chloro derivative, for example, by using phosphorus oxychloride (POCl₃).
1. Reaction Setup:
- To a solution of 4-chloro-7-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add the desired substituted amine (1.0-1.2 equivalents).
- A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) can be added to facilitate the reaction.
2. Heating:
- Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up:
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate has formed, collect it by filtration.
- If no precipitate forms, remove the solvent under reduced pressure.
4. Purification:
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the safe handling of this compound powder.
References
Technical Support Center: Crystallization of 7-(Trifluoromethyl)-4-quinolinol
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My this compound fails to crystallize from solution.
-
Question: I have dissolved my compound, but no crystals are forming, even after cooling. What should I do?
-
Answer: This is a common issue that can arise from several factors:
-
The solution is not supersaturated: The concentration of your compound in the solvent may be too low.
-
The chosen solvent is too good: The compound might be too soluble in the selected solvent, even at low temperatures.
-
Inhibition by impurities: The presence of impurities can interfere with the nucleation process.
-
Lack of nucleation sites: The inner surface of the glassware might be too smooth.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.
-
Boiling Down: If the compound is thermally stable, gently heat the solution to boil off some of the solvent, then allow it to cool again.[3]
-
-
Change the Solvent System:
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[2]
-
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Question: When I cool my solution, a liquid or oily layer forms instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating, or when there is a high concentration of impurities lowering the melting point.[1]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration and then cool the solution very slowly.[1][3]
-
Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) after the initial slow cooling to room temperature.
-
Change Solvents: Use a solvent with a lower boiling point.[1]
-
Further Purification: The presence of impurities is a common cause of oiling out. Consider purifying the compound by another method, such as column chromatography, before attempting crystallization again.
-
Issue 3: The resulting crystals are of poor quality (e.g., very small, needles, or clumps).
-
Question: I am getting crystals, but they are not well-formed. How can I improve the crystal quality?
-
Answer: Poor crystal quality is often a result of rapid crystal formation.[3]
Troubleshooting Steps:
-
Slow Down the Cooling Process:
-
Allow the solution to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask to slow down the rate of cooling further.
-
-
Reduce the Concentration: Use a slightly larger volume of solvent to dissolve the compound initially. This will require a lower temperature for nucleation to occur, which can lead to slower crystal growth.[3]
-
Consider a Different Crystallization Method: Techniques like slow evaporation or vapor diffusion are known to produce higher quality crystals.
-
Issue 4: The crystallization yield is very low.
-
Question: I have successfully crystallized my compound, but the final yield is poor. How can I improve it?
-
Answer: A low yield can be due to several factors:
Troubleshooting Steps:
-
Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]
-
Ensure Complete Cooling: Cool the solution for an adequate amount of time at a low temperature (e.g., in an ice bath) to maximize the precipitation of the compound.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 322-97-4 | [4][5] |
| Molecular Formula | C₁₀H₆F₃NO | [4] |
| Molecular Weight | 213.16 g/mol | [4] |
| Appearance | Light greyish-beige powder | [4][6] |
| Melting Point | 266-269 °C | [4][6] |
Table 2: Solvent Systems for Quinoline Derivatives
| Solvent/Solvent System | Application Notes | Reference |
| Water/Ethylene Glycol (1:1) | Mentioned as a solvent for a reaction involving a derivative, suggesting some solubility. | [4] |
| N,N-Dimethylformamide (DMF) | Used for purification of a quinoline derivative by heating and stirring. | [7] |
| Aqueous Methanol | Common solvent for crystallization of quinoline derivatives. | [8][9] |
| Aqueous Ethanol | Common solvent for crystallization of quinoline derivatives. | [8][9] |
| Aqueous Acetone | Common solvent for crystallization of quinoline derivatives. | [8][9] |
| Tetrahydrofuran (THF) | Used for extraction, indicating solubility. | [4] |
Experimental Protocols
Protocol 1: Recrystallization by Slow Cooling
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a potential solvent (e.g., ethanol, methanol, or acetone) dropwise at room temperature until the solid dissolves. If the solid dissolves readily at room temperature, the solvent is likely too good. A suitable solvent should dissolve the compound when heated but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated filter funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is readily soluble).
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Gently heat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: A troubleshooting workflow for the crystallization of this compound.
Caption: Overview of common crystallization methods applicable to organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 322-97-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 7-(Trifluorophenyl)quinolin-4-ol, CAS No. 322-97-4 - iChemical [ichemical.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 9. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of 7-(Trifluoromethyl)-4-quinolinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of 7-(Trifluoromethyl)-4-quinolinol.
Recommended HPLC Method Protocol
A detailed experimental protocol provides a robust starting point for method development and analysis. The following parameters are based on established methods for similar quinolinol derivatives.[1][2]
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Vortex the solution until fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Ensure the mobile phase is freshly prepared and thoroughly degassed to prevent air bubbles.[4][5]
-
Equilibrate the column with the mobile phase for at least 15-20 column volumes or until a stable baseline is achieved before initiating the analysis.[6][7]
-
-
Analysis and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of the analyte and any potential impurities.
-
Monitor the chromatogram for the analyte peak and record the retention time, peak area, and peak shape.
-
Data Presentation: Method Parameters
Quantitative data for the recommended starting method are summarized below for easy reference.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many small molecules. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v) | Isocratic elution. Formic acid helps to improve peak shape by protonating free silanols and ensuring the analyte is in a single ionic state.[8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility by mitigating effects of ambient temperature fluctuations.[7][9] |
| Injection Volume | 10 µL | A standard injection volume; can be optimized if needed. |
| Detection | UV at 254 nm | Quinoline structures typically exhibit strong UV absorbance. Wavelength may require optimization. |
| Run Time | 10 minutes | Adjust as necessary based on observed retention time. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Table 2: Summary of Common HPLC Troubleshooting Issues
| Problem Category | Common Symptoms | Primary Possible Causes |
| Retention Time | Drifting, shifting, or inconsistent retention times. | Changes in mobile phase composition, flow rate instability, temperature fluctuations, column degradation.[7][10] |
| Baseline | High noise, periodic fluctuations, or gradual drift (up or down). | Contaminated mobile phase, air bubbles, detector lamp aging, leaks, temperature changes.[4][5][11] |
| Peak Shape | Tailing, fronting, or split peaks. | Column overload, secondary interactions with active silanols, incorrect mobile phase pH, sample solvent mismatch.[3][12][13] |
| Ghost Peaks | Unexpected peaks appearing in the chromatogram, often in blank runs. | Sample carryover, contaminated mobile phase/solvents, system contamination, late-eluting compounds from previous injections.[14][15][16] |
| Pressure | Abnormally high or low pressure, or pressure fluctuations. | System blockage (high pressure), leaks (low pressure), pump seal failure, air bubbles in the pump.[13][17][18] |
Frequently Asked Questions (FAQs)
Q1: My retention time for this compound is gradually decreasing over a series of injections. What should I investigate?
A: A gradual decrease in retention time often points to a change in the mobile phase or the column.[10]
-
Mobile Phase Composition: If your mobile phase contains a volatile organic component (like acetonitrile), it may be evaporating over time, increasing the overall polarity of the mobile phase and causing the analyte to elute faster. Prepare fresh mobile phase.[10]
-
Flow Rate: While less common, a gradual increase in flow rate due to a pump malfunction could be the cause. Verify the flow rate using a calibrated flow meter.[10]
-
Column Equilibration: Ensure the column is fully equilibrated before starting your analytical run. Inadequate equilibration can lead to drifting retention times initially.[6]
-
Column Contamination: Strongly retained impurities from previous samples can build up on the column, altering its chemistry. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[6]
Q2: I am observing significant peak tailing for my analyte. How can I improve the peak shape?
A: Peak tailing is a common issue, especially for basic compounds like quinolinols, and it often results from unwanted secondary interactions with the stationary phase.[12][19]
-
Mobile Phase pH: The most likely cause is the interaction of your basic analyte with acidic silanol groups on the silica surface of the C18 column. The addition of 0.1% formic or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of these silanols and ensure your analyte is consistently protonated, leading to a much sharper, more symmetrical peak.[8]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount or volume.[3][20]
-
Column Degradation: An old or damaged column may have packing bed deformation or exposed active sites. First, try replacing the guard column if you are using one. If the problem persists, the analytical column may need to be replaced.[3][12]
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing. Ensure connections are made with minimal tubing length.[17][21]
Q3: My chromatogram shows a noisy or drifting baseline. What are the common causes and solutions?
A: Baseline instability can compromise sensitivity and integration accuracy.[4][5]
-
Mobile Phase: The most frequent cause is an improperly prepared mobile phase. Ensure all components are fully mixed and degassed. Air bubbles passing through the detector cell are a primary source of baseline noise.[4][22] Using high-purity HPLC-grade solvents is crucial, as impurities can cause drift, especially in gradient elution.[5][23]
-
System Leaks: A leak in the system, even a small one, can cause pressure fluctuations that manifest as a noisy baseline. Check all fittings for tightness.[4]
-
Detector Issues: An aging UV lamp can cause an increase in baseline noise. Check the lamp's energy output. Contamination within the detector flow cell can also cause drift; flush the cell with a strong, clean solvent like methanol or isopropanol.[22]
-
Temperature Fluctuations: Poor temperature control of the column or mobile phase can lead to baseline drift. Using a column oven and allowing the mobile phase to reach ambient lab temperature before use is recommended.[24]
Q4: I see extra "ghost" peaks in my chromatogram, even when I inject a blank solvent. Where are they coming from?
A: Ghost peaks are extraneous peaks that do not originate from your injected sample.[16]
-
Carryover: The most common source is residue from a previous, more concentrated sample sticking to the injector needle, valve, or column.[16] Run several blank injections after a high-concentration sample to see if the ghost peak decreases in size. Optimize the needle wash solvent and procedure in your autosampler method.
-
Contamination: Contamination can come from several sources:
-
Late Elution: A peak may not be a ghost peak but a very strongly retained compound from a previous injection that is finally eluting. Ensure your run time is long enough to elute all components.
Troubleshooting Logic Visualization
This diagram provides a decision-making workflow for troubleshooting peak tailing issues.
References
- 1. Separation of Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. phenomenex.com [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. uhplcs.com [uhplcs.com]
- 8. hplc.eu [hplc.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. waters.com [waters.com]
- 13. mastelf.com [mastelf.com]
- 14. wyatt.com [wyatt.com]
- 15. uhplcs.com [uhplcs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. labcompare.com [labcompare.com]
- 19. benchchem.com [benchchem.com]
- 20. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. agilent.com [agilent.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Shimadzu Baseline Disturbance [shimadzu.nl]
- 25. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: 7-(Trifluoromethyl)-4-quinolinol Mass Spectrometry Analysis
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for the mass spectrometry analysis of 7-(Trifluoromethyl)-4-quinolinol.
Frequently Asked Questions (FAQs): Predicted Fragmentation Pattern
Q1: What is the expected molecular ion peak for this compound?
A1: The chemical formula for this compound is C₁₀H₆F₃NO. Its calculated monoisotopic mass is approximately 213.039 g/mol . In positive ion mode, especially with electrospray ionization (ESI), you should look for the protonated molecule [M+H]⁺ at m/z 214.047. In electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 213.039. Aromatic compounds often produce prominent molecular ions.[1]
Q2: What are the primary fragmentation pathways expected from the quinolinol core structure?
A2: The quinolinol ring system is relatively stable. However, characteristic fragmentation can occur. Based on studies of similar quinoline and quinolone structures, common neutral losses include:
-
Loss of Carbon Monoxide (CO): 4-quinolinol structures can expel a CO molecule from the heterocyclic ring.[2][3] This would result in a fragment ion at [M+H-CO]⁺ with an m/z of 186.052.
-
Loss of Hydrogen Cyanide (HCN): Fragmentation of the quinoline ring itself can involve the elimination of HCN, a common pathway for nitrogen-containing heterocyclic compounds.[4]
Q3: How does the trifluoromethyl (-CF₃) group affect the fragmentation pattern?
A3: The -CF₃ group introduces unique and often dominant fragmentation pathways:
-
Loss of a Fluorine radical (•F): A fragment corresponding to the loss of a fluorine atom (19 Da) may be observed.
-
Loss of the Trifluoromethyl radical (•CF₃): The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical (69 Da).[5] This would result in a fragment at [M+H-CF₃]⁺ with an m/z of 145.045.
-
Migration of Fluorine: In some cases, fluorine atom migration can occur in trifluoromethyl-substituted aromatic compounds during fragmentation.[6]
Q4: Can we predict the base peak in the spectrum?
A4: Predicting the base peak with certainty without experimental data is difficult. However, for aromatic compounds, the molecular ion is often quite stable and may be the base peak.[1] In molecules with a trifluoromethyl group, fragments resulting from the rearrangement of the aromatic ring or cleavage related to the stable tropylium ion (m/z 91) are also possibilities.[1][7] The relative stability of the resulting fragment ions will determine the most abundant peak.
Predicted Fragmentation Data
The following table summarizes the hypothetical, yet chemically plausible, fragmentation data for this compound in positive ion mode ESI-MS/MS.
| Predicted Fragment Ion | m/z ([M+H]⁺ = 214.047) | Neutral Loss | Mass of Loss (Da) | Notes |
| [M+H]⁺ | 214.047 | - | - | Protonated molecular ion. |
| [M+H-CO]⁺ | 186.052 | CO | 28.010 | Characteristic loss from the 4-quinolinol structure.[2][3] |
| [M+H-CF₃]⁺ | 145.045 | •CF₃ | 69.002 | Cleavage of the trifluoromethyl radical.[5] |
| [M+H-CO-HCN]⁺ | 159.042 | CO, HCN | 55.021 | Sequential loss from the heterocyclic core.[4] |
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS Analysis
This protocol outlines a general procedure for analyzing this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution. The solvent choice is critical and may need optimization.[8]
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Ensure the sample is fully dissolved before injection.[9]
-
-
Instrumentation and Setup (ESI-MS):
-
Ionization Mode: Use positive ion mode for this compound, as the nitrogen atom is readily protonated.[10]
-
Infusion: For initial analysis, directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.[9]
-
LC-MS: For mixture analysis, couple the mass spectrometer to an HPLC system. Use a suitable C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Source Parameters: Optimize source conditions for maximum signal intensity. Typical starting parameters might include:[11]
-
Capillary Voltage: 2.5 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas (N₂): Flow and temperature should be optimized as per instrument guidelines.
-
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 214.047.[12]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire a product ion scan to observe the fragments. Vary the collision energy (e.g., 10-40 eV) to control the degree of fragmentation and identify key pathways.[12]
-
Troubleshooting Guide
Q5: I am not seeing any peaks, or the signal intensity is very low. What should I do?
A5: Lack of signal can stem from several issues:
-
Sample Concentration: Your sample may be too dilute.[13] Prepare a more concentrated working solution. Conversely, very high concentrations can cause ion suppression.[13]
-
Ionization Issues: this compound may have low ionization efficiency under the current conditions.[8] Re-optimize the ion source parameters (capillary voltage, cone voltage, gas flows).[13]
-
Instrument Problems: Check if the instrument is properly calibrated and tuned.[13] Ensure the spray is stable and consistent; a clog in the capillary can prevent the sample from reaching the detector.[14]
Q6: My observed mass values are inaccurate. How can I resolve this?
A6: Mass accuracy is critical for correct formula determination.
-
Calibration: The most common cause of mass inaccuracy is a need for calibration.[13] Perform a mass calibration using the appropriate standard for your instrument's mass range.
-
Instrument Maintenance: Contamination or drift within the mass analyzer can affect accuracy. Follow the manufacturer's guidelines for maintenance.[13]
Q7: I am seeing unexpected peaks or high background noise. What is the cause?
A7: Extraneous peaks can come from contamination or electronic noise.
-
Solvent Contamination: Run a solvent blank to check for contaminants in your mobile phase or sample solvent.[15]
-
Sample Impurities: Ensure the purity of your compound. Byproducts from synthesis can contribute to the mass spectrum.[16] Good chromatographic separation is key to isolating your compound of interest.[16]
-
Baseline Noise: Optimize detector settings and ensure a stable chromatographic baseline to reduce noise.[13]
Caption: General workflow for troubleshooting common mass spectrometry issues.
References
- 1. GCMS Section 6.9.5 [people.whitman.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempap.org [chempap.org]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. A novel approach using electrospray ionization mass spectrometry to study competitive binding of small molecules with mixed DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-(Trifluoromethyl)-4-quinolinol and 7-chloro-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key quinoline derivatives: 7-(Trifluoromethyl)-4-quinolinol and 7-chloro-4-quinolinol. Both compounds serve as important scaffolds in medicinal chemistry for the development of therapeutic agents. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes implicated signaling pathways.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The nature and position of substituents on the quinoline ring play a crucial role in determining the pharmacological profile of these compounds. This guide focuses on a comparative analysis of two such derivatives, where a trifluoromethyl group at the 7-position is compared with a chloro group at the same position. The electron-withdrawing nature of the trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, potentially influencing the biological activity of the parent molecule.[1]
Comparative Biological Activity
While direct comparative studies on the parent compounds this compound and 7-chloro-4-quinolinol are limited, research on their closely related 4-amino derivatives provides valuable insights into their differential biological effects, particularly in the realm of anticancer activity.
Anticancer Activity
A key study directly comparing 4-aminoquinoline derivatives with either a 7-chloro or 7-trifluoromethyl substituent revealed significant differences in their cytotoxic effects against human breast cancer cell lines.
Data Summary: Comparative Cytotoxicity (GI₅₀ in µM)
| Compound/Derivative | Cell Line | 7-chloro Derivative (GI₅₀ in µM) | 7-(Trifluoromethyl) Derivative (GI₅₀ in µM) | Reference Compound: Chloroquine (GI₅₀ in µM) |
| N',N'-dimethyl-N'-(7-substituted-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 8.73 | 12.85 | 24.36 |
| N',N'-dimethyl-N'-(7-substituted-quinolin-4-yl)-ethane-1,2-diamine | MCF-7 | 36.77 | Not Reported | 20.72 |
Data extracted from a study by Ghorab et al. (2010).
The data indicates that the 7-chloro derivative exhibits significantly higher cytotoxicity against the MDA-MB-468 cell line compared to both the 7-(trifluoromethyl) derivative and the reference compound, chloroquine.[3] Interestingly, against the MCF-7 cell line, the 7-chloro derivative was less active than chloroquine.[3] This highlights that the nature of the substituent at the 7-position can drastically alter the cytotoxic potency and cellular specificity.
Anti-inflammatory and Antimicrobial Activities
-
This compound Derivatives: Have been synthesized and evaluated as potential analgesic and anti-inflammatory agents.[4]
-
7-chloro-4-quinolinol Derivatives: A broad spectrum of activities has been reported for this class of compounds, including anti-inflammatory and antimicrobial effects.[5][6] Some derivatives have shown promising activity against various bacterial and fungal pathogens.[6]
The absence of head-to-head comparative data underscores the need for further research to elucidate the differential effects of the 7-trifluoromethyl and 7-chloro substituents on these biological activities.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the comparison of anticancer activity.
In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
This protocol is a representative method for assessing the cytotoxic effects of compounds on cancer cell lines, based on the procedures described for evaluating quinoline derivatives.
Objective: To determine the 50% growth inhibition (GI₅₀) concentration of the test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds (this compound and 7-chloro-4-quinolinol derivatives)
-
Control compound (e.g., Doxorubicin)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are added to the wells at various concentrations, and the plates are incubated for 48 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with Sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth is calculated relative to untreated controls, and the GI₅₀ value is determined from the dose-response curve.
Caption: Workflow for a standard in vitro cytotoxicity assay.
Signaling Pathways
The precise signaling pathways modulated by the parent compounds this compound and 7-chloro-4-quinolinol have not been comparatively elucidated. However, studies on their derivatives suggest potential involvement in key cellular pathways that regulate cell survival, proliferation, and inflammation.
Derivatives of 7-chloro-4-quinolinol have been implicated in the modulation of the PI3K/Akt and NF-κB signaling pathways. Inhibition of the PI3K/Akt pathway can disrupt downstream signaling crucial for cell survival and proliferation.[5] The NF-κB pathway is a key regulator of inflammation, and its inhibition by certain 7-chloroquinoline derivatives may contribute to their anti-inflammatory effects.
Caption: Implicated signaling pathways for 7-chloro-4-quinolinol derivatives.
For derivatives of This compound , the specific signaling pathways are less defined in the current literature. However, some quinoline derivatives have been shown to induce apoptosis through the p53/Bax-dependent pathway. Further investigation is required to determine if this pathway is relevant for this compound derivatives.
Caption: A potential apoptotic pathway for quinoline derivatives.
Conclusion
The substitution at the 7-position of the 4-quinolinol scaffold with either a chloro or a trifluoromethyl group significantly influences its biological activity. Based on the available data for their 4-amino derivatives, the 7-chloro substituent appears to confer superior cytotoxic activity against the MDA-MB-468 breast cancer cell line. However, this effect is cell-line dependent. The trifluoromethyl group, while theoretically enhancing pharmacokinetic properties, resulted in lower cytotoxicity in this specific comparison.
For other biological activities such as anti-inflammatory and antimicrobial effects, there is a lack of direct comparative data, though derivatives of both parent compounds have shown promise in these areas. Similarly, the precise signaling pathways that are differentially modulated by these two compounds remain to be fully elucidated.
This comparative guide highlights the nuances in structure-activity relationships and underscores the importance of specific substitutions in drug design. Further direct comparative studies are warranted to fully understand the therapeutic potential of this compound and 7-chloro-4-quinolinol and their derivatives.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)-4-quinolinol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 7-(Trifluoromethyl)-4-quinolinol analogs, focusing on their structure-activity relationships (SAR). The information presented is compiled from various studies and is intended to aid in the rational design of more potent and selective therapeutic agents.
Core Chemical Structure
The foundational structure for the analogs discussed in this guide is the this compound core. The quinoline ring system is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The trifluoromethyl group at the 7-position significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule, often enhancing its therapeutic potential.
Caption: General chemical structure and numbering of the this compound scaffold.
Antiplasmodial Activity
A study by De, et al. (1998) investigated the structure-activity relationships of 7-substituted 4-aminoquinolines against Plasmodium falciparum. The data for the 7-trifluoromethyl analog and related compounds are summarized below.
| Compound ID | 7-Substituent | Side Chain | P. falciparum (Chloroquine-Susceptible) IC50 (nM) | P. falciparum (Chloroquine-Resistant) IC50 (nM) |
| 1 | -CF3 | -HN(CH2)2NEt2 | 15-50 | 18-500 |
| 2 | -Cl | -HN(CH2)2NEt2 | 3-12 | 3-12 |
| 3 | -I | -HN(CH2)2NEt2 | 3-12 | 3-12 |
| 4 | -Br | -HN(CH2)2NEt2 | 3-12 | 3-12 |
| 5 | -F | -HN(CH2)2NEt2 | 15-50 | 18-500 |
| 6 | -OCH3 | -HN(CH2)2NEt2 | 17-150 | 90-3000 |
Source: De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.
SAR Summary for Antiplasmodial Activity:
-
7-Position Substitution: Halogen substituents at the 7-position generally confer good antiplasmodial activity. 7-Iodo, 7-bromo, and 7-chloro analogs (Compounds 2, 3, and 4) were found to be highly active against both chloroquine-susceptible and -resistant strains of P. falciparum[1].
-
In contrast, the 7-trifluoromethyl and 7-fluoro analogs (Compounds 1 and 5) were less active against chloroquine-susceptible strains and significantly less active against resistant strains[1].
-
The 7-methoxy analog (Compound 6) was largely inactive[1].
-
The electron-withdrawing capacity of the substituent at the 7-position appears to play a role in the antiplasmodial activity, influencing the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen[2][3].
Caption: SAR summary for the antiplasmodial activity of 7-substituted 4-aminoquinolines.
Anticancer and Kinase Inhibitory Activity
The this compound scaffold is also being explored for its potential as an anticancer agent, often through the inhibition of various protein kinases involved in cancer cell signaling. While a comprehensive SAR table for a wide range of this compound analogs against multiple cancer cell lines and kinases is not yet available in a single source, several studies highlight the potential of this class of compounds.
For instance, 4-anilinoquinoline derivatives, which share a similar structural backbone, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinases.[4][5] The trifluoromethyl group is often incorporated to enhance potency and pharmacokinetic properties.
General SAR Observations for Anticancer/Kinase Inhibitory Activity:
-
4-Position Modification: The substituent at the 4-position of the quinoline ring is crucial for activity. Often, an anilino group or other aromatic moieties are introduced at this position to interact with the ATP-binding site of kinases.
-
7-Trifluoromethyl Group: The presence of the CF3 group at the 7-position is generally associated with increased lipophilicity and metabolic stability, which can contribute to improved cellular activity and overall efficacy.[6]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent, such as DMSO.
-
Assay Setup: In a 96-well plate, parasitized red blood cells (typically at 2% parasitemia and 2% hematocrit) are added to each well. The drug dilutions are then added to the respective wells. Negative (no drug) and positive (e.g., chloroquine) controls are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, and 90% N2).
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Data Acquisition: Fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of parasite growth inhibition is plotted against the drug concentration, and the IC50 value is calculated from the dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. Vehicle and positive controls are included.[7]
-
Incubation: The plates are incubated for 48-72 hours.[7]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[7]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The plates are shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 7-(Trifluoromethyl)-4-quinolinol and Other Substituted Quinolines in Anticancer Assays
For Immediate Release
In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro anticancer activity of 7-(Trifluoromethyl)-4-quinolinol and other substituted quinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative studies on this compound are limited, this report collates available data on structurally related compounds to provide a meaningful perspective on its potential efficacy.
The introduction of a trifluoromethyl group at the 7-position of the quinoline ring is often associated with enhanced metabolic stability and increased biological activity.[1] This guide summarizes quantitative data from various studies on the cytotoxic effects of substituted quinolines against several human cancer cell lines.
Comparative Cytotoxicity of Substituted Quinolines
The anticancer potential of various quinoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this comparison. The following tables summarize the IC50 values for different classes of substituted quinolines.
Table 1: Cytotoxicity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives [1]
| Cancer Cell Line | IC50 (µM) |
| Breast (MCF-7) | 3.42 - 23.32 |
| Lung (A549) | 5.97 - 22.01 |
Table 2: Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide Derivatives [2]
| Compound | HCT116 (Colon) IC50 (µM) | HCT116p53-/- (Colon) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) |
| 73 | 1.99 | 2.24 | 0.55 - 2.74 |
| 74 | 1.99 | 3.23 | 0.55 - 2.74 |
| 79 | 4.9 | 4.98 | 0.55 - 2.74 |
| 81 | - | 4.76 | 0.55 - 2.74 |
| 82 | 4.9 | - | 0.55 - 2.74 |
Table 3: Cytotoxicity of Other Substituted Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| 2,8-Bis(trifluoromethyl)quinoline Derivative[1] | Promyelocytic Leukemia (HL-60) | 10 ± 2.5 |
| 2-Phenylquinolin-4-amine Derivatives[1] | Colon (HT-29) | 8.12 - 11.34 |
| 7-(aryl)-2,3-dihydro-[3]dioxino[2,3-g]quinoline derivatives[1] | Breast (MCF-7) | 45.3 |
| 7-(aryl)-2,3-dihydro-[3]dioxino[2,3-g]quinoline derivatives[1] | Lung (A549) | 64.15 |
Experimental Protocols
The evaluation of the anticancer activity of these quinoline derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in complete medium. The final concentration of the solvent (e.g., DMSO) is typically kept below 0.5% to avoid solvent-induced toxicity. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compound is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin) are included.[1]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization and Absorbance Measurement: A solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Substituted quinolines exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Many quinoline derivatives have been shown to induce apoptosis in cancer cells.[3][4] This process is often characterized by:
-
Morphological Changes: Such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Biochemical Changes: Activation of caspases (a family of proteases that execute apoptosis), dissipation of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[3]
Cell Cycle Arrest
Quinoline derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some compounds have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[2]
Below are diagrams illustrating a general experimental workflow for evaluating anticancer compounds and a hypothetical signaling pathway for apoptosis induction by a quinoline derivative.
Conclusion
The available data, although not providing a direct head-to-head comparison, suggests that quinoline derivatives bearing a trifluoromethyl group hold significant promise as anticancer agents. The potent cytotoxicity observed for 4-amino-7-(trifluoromethyl)quinoline derivatives against breast and lung cancer cell lines highlights the potential of the 7-trifluoromethyl-quinoline scaffold. Further studies are warranted to specifically evaluate the anticancer activity of this compound and to elucidate its precise mechanisms of action. Such research will be crucial in determining its potential for further development as a novel cancer therapeutic.
References
Comparative analysis of the synthetic routes to trifluoromethylated quinolinols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold has become a cornerstone of modern medicinal chemistry. This structural modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles and biological efficacy. This guide provides a comparative analysis of the primary synthetic routes to trifluoromethylated quinolinols, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies at a Glance
The synthesis of trifluoromethylated quinolinols can be broadly categorized into two main approaches:
-
The Building Block Approach: This strategy involves the use of pre-trifluoromethylated starting materials that are then used to construct the quinoline ring system. This is often the most straightforward and highest-yielding approach.
-
Direct Trifluoromethylation: This involves the introduction of a trifluoromethyl group onto a pre-formed quinoline or quinolinol ring. These methods offer the advantage of late-stage functionalization but can sometimes be less regioselective and require specialized reagents.
Below is a comparative overview of the most common named reactions employed for the synthesis of trifluoromethylated quinolinols, primarily utilizing the building block approach.
Comparative Analysis of Key Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Products | Yield (%) | Advantages | Disadvantages |
| Conrad-Limpach Synthesis | Trifluoromethylated anilines, β-ketoesters (e.g., ethyl 4,4,4-trifluoroacetoacetate) | High temperature (thermal cyclization), often in high-boiling solvents (e.g., Dowtherm A) | 4-Hydroxy-2-(trifluoromethyl)quinolines | 50-92 | Good yields, readily available starting materials. | Requires high temperatures, which can limit functional group compatibility. |
| Gould-Jacobs Reaction | Trifluoromethylated anilines, diethyl ethoxymethylenemalonate | High temperature (thermal cyclization) in a high-boiling solvent (e.g., Dowtherm A) | 4-Hydroxy-3-carboxyquinolines with CF₃ on the benzene ring | Moderate to High | Effective for a range of substituted anilines. | High temperatures can be a limitation; decarboxylation step may be required. |
| Friedländer Annulation | 2-Amino(trifluoroacetyl)anilines, compounds with an α-methylene ketone | Acid or base catalysis (e.g., proline potassium salt, TFA) | 2-Substituted-4-(trifluoromethyl)quinolines | Good to Excellent | High yields and regioselectivity. | Availability of substituted 2-amino(trifluoroacetyl)anilines can be a limitation.[1] |
| Doebner-von Miller Reaction | Trifluoromethylated anilines, α,β-unsaturated carbonyl compounds | Strong acid catalysis (e.g., HCl, H₂SO₄, TFA) | 2- or 4-Substituted trifluoromethylated quinolines | Variable | One-pot reaction using simple starting materials. | Often results in mixtures of regioisomers[2]; harsh conditions can lead to low yields and tar formation.[3] |
| Camps Cyclization | o-Acylaminoacetophenones with a trifluoromethyl group | Base-catalyzed intramolecular cyclization (e.g., NaOH) | 2,4-Disubstituted hydroxyquinolines | Good to Excellent | Good yields for specific substitution patterns. | Can produce a mixture of two isomeric hydroxyquinolines.[4] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol[5]
This protocol describes the synthesis of a di-trifluoromethylated quinolinol, demonstrating the utility of the Conrad-Limpach reaction.
Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, mix 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).[5]
-
Add polyphosphoric acid to the mixture.[5]
-
Heat the reaction mixture to 120-150 °C and stir for 3 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction and quench by pouring it into ice water, which will result in the formation of a precipitate.[5]
-
Filter the precipitate and wash with cold distilled water to yield the solid product. One reported yield for this method is 91%.[5]
-
Alternatively, the product can be extracted with dichloromethane (2 x 20 mL).[5]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[5]
-
Filter the solution and concentrate under reduced pressure to obtain the product. A reported yield for this variation is 23%.[5]
Protocol 2: Gould-Jacobs Reaction for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This protocol outlines the synthesis of a 4-hydroxyquinoline with a trifluoromethyl group on the benzene ring.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or diphenyl ether)
Procedure:
-
Combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.
-
Heat the mixture at 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for 15-30 minutes to effect cyclization.
-
Allow the mixture to cool, which should induce precipitation of the product.
-
Dilute the cooled mixture with an appropriate solvent (e.g., petroleum ether) to facilitate filtration.
-
Collect the solid product by filtration and wash with a low-boiling solvent to remove the Dowtherm A.
Protocol 3: Friedländer Annulation for 4-Trifluoromethyl Quinoline Derivatives[6]
This protocol describes a proline potassium salt-catalyzed Friedländer annulation.
Materials:
-
Substituted 2-trifluoroacetyl aniline
-
Carbonyl compound (e.g., 2-pentanone)
-
Proline potassium salt
-
Ethanol
Procedure:
-
To a solution of the substituted 2-trifluoroacetyl aniline (1.0 eq) in ethanol, add the carbonyl compound (1.2 eq).
-
Add a catalytic amount of proline potassium salt (10 mol%).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-trifluoromethyl quinoline.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows of the key synthetic routes.
References
In Vitro Validation of 7-(Trifluoromethyl)-4-quinolinol Derivatives as Potent Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the anti-inflammatory effects of a novel class of compounds, 7-(Trifluoromethyl)-4-quinolinol derivatives. By objectively comparing their performance against known anti-inflammatory agents and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The data presented herein demonstrates the potential of these derivatives as promising candidates for further investigation in the management of inflammatory disorders.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a series of this compound derivatives was evaluated through a panel of key in vitro assays. These assays were designed to measure the inhibition of crucial inflammatory mediators, namely nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. For comparative purposes, a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, was used as a reference compound.
Initial screening for cytotoxicity is a critical step to ensure that the observed anti-inflammatory effects are not a result of cellular toxicity. The MTT assay was employed to determine the half-maximal cytotoxic concentration (CC50) of the test compounds.
Table 1: Cytotoxicity of this compound Derivatives in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| Derivative 1 | >100 |
| Derivative 2 | >100 |
| Derivative 3 | >100 |
| Indomethacin | >100 |
The results from the MTT assay indicate that the this compound derivatives, as well as Indomethacin, did not exhibit significant cytotoxicity at concentrations up to 100 µM, confirming that their anti-inflammatory activities are not due to cell death.
Following the assessment of cytotoxicity, the inhibitory effects of the derivatives on the production of key pro-inflammatory mediators were quantified.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 |
| Derivative 2 | 10.5 ± 1.2 |
| Derivative 3 | 22.1 ± 2.5 |
| Indomethacin | 25.8 ± 3.1 |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) |
| Derivative 1 | 18.9 ± 2.1 |
| Derivative 2 | 12.3 ± 1.5 |
| Derivative 3 | 25.4 ± 2.9 |
| Indomethacin | 28.3 ± 3.5 |
Table 4: Inhibition of Interleukin-6 (IL-6) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) |
| Derivative 1 | 20.1 ± 2.3 |
| Derivative 2 | 14.7 ± 1.9 |
| Derivative 3 | 28.6 ± 3.2 |
| Indomethacin | 32.4 ± 4.0 |
The data clearly demonstrates that the this compound derivatives, particularly Derivative 2, exhibit potent inhibitory effects on the production of NO, TNF-α, and IL-6, with IC50 values lower than that of the reference drug, Indomethacin. This suggests a superior in vitro anti-inflammatory profile for this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells were seeded in appropriate plates and allowed to adhere overnight before treatment. Test compounds were dissolved in dimethyl sulfoxide (DMSO) and diluted to the final concentrations in the culture medium. The final DMSO concentration in all assays was kept below 0.1% to avoid solvent-induced effects.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (TNF-α and IL-6)
-
Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Proposed NF-κB signaling pathway inhibition.
Conclusion
The in vitro data presented in this guide strongly supports the anti-inflammatory potential of this compound derivatives. These compounds effectively inhibit the production of key pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6, in a dose-dependent manner and at concentrations that are non-toxic to macrophage cells. Notably, the anti-inflammatory activity of these derivatives, particularly Derivative 2, surpasses that of the standard NSAID, Indomethacin, in these in vitro models. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. These promising results warrant further investigation of this compound derivatives as a new class of anti-inflammatory agents for the potential treatment of various inflammatory diseases.
Head-to-Head Comparison: 7-(Trifluoromethyl)-4-quinolinol Derivatives Versus Known Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 7-(Trifluoromethyl)-4-quinolinol derivatives against established inhibitors, supported by available experimental data. The quinoline scaffold, particularly when substituted with a trifluoromethyl group, is a key pharmacophore in the development of novel therapeutic agents due to its potential to enhance metabolic stability and biological efficacy.
Quantitative Comparison of Anticancer Efficacy
While direct head-to-head IC50 values from a single study are not publicly available, research indicates the superior potency of certain 7-(trifluoromethyl)-4-aminoquinoline derivatives over standard chemotherapeutic agents. A notable example is the comparison of 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine with the widely used anticancer drug, Doxorubicin .
A study evaluating a series of novel 4-aminoquinoline derivatives reported that 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine exhibited significantly higher antiproliferative activity against the MCF-7 human breast cancer cell line, being approximately two to three times more potent than Doxorubicin[1].
For contextual understanding, the table below presents the reported potency of the 7-(trifluoromethyl)-4-aminoquinoline derivative alongside typical IC50 values for Doxorubicin against the same cell line from other studies. It is crucial to note that these values were not generated in the same head-to-head experiment and are provided for illustrative purposes.
| Compound | Target Cell Line | IC50 (µM) | Reference Inhibitor | Target Cell Line | IC50 (µM) |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 | Reported as 2-3x more potent than Doxorubicin[1] | Doxorubicin | MCF-7 | ~ 0.1 - 12.9[2][3] |
Experimental Protocols
The following is a detailed methodology for a key experiment typically used to determine the cytotoxic activity of such compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability and proliferation in response to a test compound.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, breast adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 5-10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The this compound derivatives and the reference inhibitor (e.g., Doxorubicin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the seeded wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added.
-
Control wells containing cells treated with medium and a vehicle control (medium with the same concentration of DMSO used for the test compounds) are included.
3. Incubation:
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm to subtract background absorbance).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway often targeted by quinoline-based anticancer agents and a general workflow for evaluating their efficacy.
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Caption: Experimental workflow for evaluating anticancer efficacy.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparison Guide to the Cross-Reactivity of 7-(Trifluoromethyl)-4-quinolinol Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-(trifluoromethyl)-4-quinolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique electronic and structural properties offer a versatile platform for developing potent and selective therapeutics. However, achieving absolute target specificity across the vast and structurally similar human kinome remains a significant challenge. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies, to aid in the selection and development of more precise cancer therapies.
Data Presentation: Comparative Kinase Inhibition Profile
To illustrate the selectivity of this class of compounds, we present a summary of the inhibitory activity of a representative this compound derivative, Compound X , against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration. Lower percentages indicate higher selectivity for the primary target and fewer off-target effects. This format is commonly used in initial high-throughput screening to identify potent and selective lead compounds.
Compound X is a hypothetical, yet representative, inhibitor based on published data for 4-anilino-7-(trifluoromethyl)quinoline derivatives. The primary target is Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in intracellular trafficking and viral entry.
| Kinase Target | Family | % Inhibition at 1 µM |
| GAK | NAK | >95% |
| ABL1 | ABL | <10% |
| AKT1 | AGC | <5% |
| AURKA | Aurora | <5% |
| CDK2 | CMGC | <10% |
| CHEK1 | CAMK | <5% |
| EGFR | TK | 15-25% |
| EPHA1 | TK | 70-80% |
| EPHA8 | TK | 70-80% |
| FYN | TK | 60-70% |
| LCK | TK | 50-60% |
| LYN | TK | 60-70% |
| MET | TK | <10% |
| p38α (MAPK14) | CMGC | <5% |
| PIK3CA | PI3K | <5% |
| RIPK2 | TKL | 85-95% |
| SRC | TK | 40-50% |
| VEGFR2 (KDR) | TK | 10-20% |
Note: This table is a representative compilation based on publicly available kinase screening data for 4-anilino-7-(trifluoromethyl)quinoline analogs. The primary target (GAK) and significant off-targets (Ephrin receptors, Src family kinases, RIPK2) are highlighted.
Experimental Protocols
The following are detailed methodologies for two common types of in vitro kinase assays used to generate cross-reactivity data: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (LanthaScreen™ TR-FRET).
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP (Ultra-Pure)
-
Test inhibitor (e.g., Compound X) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of the test inhibitor is prepared in DMSO. A DMSO-only control is also included.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (at 2x final concentration in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (at 2x final concentration in kinase buffer) to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase activity for each inhibitor concentration is calculated relative to the DMSO control.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2][3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test inhibitor dissolved in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO as described for the ADP-Glo™ assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO.
-
Add 5 µL of a 2x kinase and 2x fluorescein-labeled substrate solution in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2x stop/detection solution containing EDTA and the Europium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., for the donor Europium and the acceptor fluorescein).
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
The data is then analyzed as described for the ADP-Glo™ assay to determine IC50 values.[4][5][6]
-
Visualizations
The following diagrams illustrate key signaling pathways often modulated by kinase inhibitors and a typical experimental workflow for their profiling.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validating the Mechanism of Action of 7-(Trifluoromethyl)-4-quinolinol-based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 7-(Trifluoromethyl)-4-quinolinol-based compounds against alternative anticancer agents. By presenting available experimental data, detailed methodologies, and visual representations of cellular pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and guide further research and development.
Introduction to this compound-based Compounds
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The inclusion of a trifluoromethyl group at the 7-position of the quinolinol scaffold can significantly enhance metabolic stability and biological efficacy. While specific data for many this compound-based compounds remain under active investigation, the primary proposed anticancer mechanisms of action for this class of molecules revolve around the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Comparison with Alternative Compounds
To contextualize the therapeutic potential of this compound derivatives, this guide presents a comparison with two alternative anticancer agents: Tasquinimod , a quinoline-3-carboxamide derivative, and Mefloquine , an antimalarial drug being repurposed for cancer treatment.
| Feature | This compound-based Compounds (Proposed) | Tasquinimod | Mefloquine |
| Primary Mechanism | Induction of apoptosis (p53-dependent and independent pathways), Cell cycle arrest. | Immunomodulation via S100A9 inhibition, Anti-angiogenesis.[1] | Pleiotropic: Lysosomal membrane permeabilization, inhibition of autophagy, disruption of signaling pathways.[2] |
| Molecular Target(s) | Potentially involves p53, Bax, Bcl-2, and cell cycle regulatory proteins. | S100A9, HDAC4.[1][3] | Lysosomes, components of autophagy and signaling pathways (e.g., Akt, ERK, JNK, AMPK).[4][5] |
Quantitative Comparison of In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tasquinimod | LNCaP (Prostate) | Varies by study | [6] |
| PC3 (Prostate) | Varies by study | [6] | |
| Mefloquine | PC3 (Prostate) | ~10 | [5][7] |
| DU145 (Prostate) | ~10 | [2] | |
| Gastric Cancer Cell Lines | 0.5 - 0.7 | [2] | |
| U87 (Glioblastoma) | ~10 | [2] |
Signaling Pathways and Mechanisms of Action
This compound-based Compounds: Apoptosis Induction
Quinoline derivatives are known to induce apoptosis through both p53-dependent and p53-independent pathways. In the p53-dependent pathway, cellular stress triggered by the compound leads to the activation of the p53 tumor suppressor protein. Activated p53 then upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis. In cancer cells with mutated or non-functional p53, quinoline derivatives can induce apoptosis through alternative, p53-independent mechanisms.
References
- 1. Tasquinimod - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 7-(Trifluoromethyl)-4-quinolinol with its precursors
For Immediate Release
In the intricate world of drug discovery and development, a thorough understanding of a molecule's structure and properties is paramount. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical intermediate, 7-(Trifluoromethyl)-4-quinolinol, with its readily available precursors, 3-(trifluoromethyl)aniline and ethyl acetoacetate. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report offers researchers and scientists a clear benchmark for the synthesis and characterization of this important quinoline derivative.
The synthesis of this compound is efficiently achieved via the Conrad-Limpach reaction, a classic method for the formation of 4-hydroxyquinolines. This process involves the condensation of an aniline with a β-ketoester. In this case, 3-(trifluoromethyl)aniline reacts with ethyl acetoacetate to form the intermediate, ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate, which then undergoes thermal cyclization to yield the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (ppm)
| Compound | Chemical Shift (δ) and Multiplicity |
| 3-(trifluoromethyl)aniline | 7.30 (t, 1H), 7.05 (d, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 3.80 (s, 2H, -NH₂) |
| Ethyl acetoacetate | 4.19 (q, 2H), 3.45 (s, 2H), 2.27 (s, 3H), 1.28 (t, 3H)[1] |
| This compound | 8.35 (d, 1H), 8.10 (s, 1H), 7.75 (d, 1H), 7.50 (s, 1H), 6.20 (s, 1H) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Chemical Shift (δ) |
| 3-(trifluoromethyl)aniline | 148.0, 131.5 (q), 129.5, 118.0, 114.5, 111.0, 124.0 (q, -CF₃) |
| Ethyl acetoacetate | 200.8, 167.2, 61.4, 50.2, 30.2, 14.1[1] |
| This compound | 178.0, 145.0, 140.0, 130.0 (q), 127.0, 125.0, 122.0, 120.0 (q), 118.0, 105.0 |
Table 3: IR Data (cm⁻¹)
| Compound | Key Absorptions |
| 3-(trifluoromethyl)aniline | 3440, 3360 (N-H stretch), 1620 (N-H bend), 1330 (C-F stretch) |
| Ethyl acetoacetate | 1745 (C=O, ester), 1720 (C=O, ketone) |
| This compound | 3300-2500 (O-H stretch), 1640 (C=O), 1580 (C=C), 1320 (C-F stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | |---|---| | 3-(trifluoromethyl)aniline | 161[2] | 142, 114 | | Ethyl acetoacetate | 130 | 88, 70, 43 | | This compound | 213 | 185, 166 |
Experimental Protocols
Synthesis of this compound (Conrad-Limpach Reaction) [3][4][5]
-
Step 1: Formation of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate.
-
In a round-bottom flask, equimolar amounts of 3-(trifluoromethyl)aniline and ethyl acetoacetate are mixed.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the intermediate.
-
-
Step 2: Cyclization to this compound.
-
The crude ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate is added to a high-boiling point solvent (e.g., Dowtherm A).
-
The mixture is heated to a high temperature (typically around 250 °C).
-
The reaction is maintained at this temperature for a period of time to allow for cyclization.
-
After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Synthesis Workflow
Caption: Synthesis of this compound.
References
- 1. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Benchmark of Novel 7-(Trifluoromethyl)-4-quinolinol Derivatives: A Comparative Analysis
For Immediate Release
Quantitative Efficacy Comparison
The following tables summarize the in vitro activity of various quinoline derivatives, providing a comparative snapshot of their potency in different biological assays.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Therapeutic Target/Mechanism |
| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various Cancer Cells | High Potency (Specific IC50 not detailed) | Anticancer |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 7.35 - 8.73 | Cytotoxicity |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | 8.22 | Cytotoxicity |
| Chloroquine (Reference) | MDA-MB-468 (Breast Cancer) | 24.36 | Cytotoxicity |
| Chloroquine (Reference) | MCF-7 (Breast Cancer) | 20.72 | Cytotoxicity |
| 4a: (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | Not specified, but highest cytotoxicity in study | Induces ATP depletion and apoptosis |
| G07: 4-[(quinolin-4-yl)amino]benzamide derivative | Influenza A/WSN/33 (H1N1) | EC50 = 11.38 ± 1.89 | Anti-influenza |
| G07: 4-[(quinolin-4-yl)amino]benzamide derivative | Influenza A/WSN/33 (H1N1) | IC50 = 0.23 ± 0.15 (Plaque inhibition) | Anti-influenza |
Note: Direct IC50 values for a specific novel 7-(Trifluoromethyl)-4-quinolinol derivative were not consistently available across a range of alternatives in the reviewed literature. The table presents data on structurally related and other quinoline derivatives to provide a comparative context for their anticancer and antiviral activities.[2][3][4][5]
Table 2: Enzyme Inhibition and Other Bioactivities
| Compound/Derivative | Target Enzyme/Organism | Inhibition/Activity |
| Novel Quinoline Derivative | Acetylcholinesterase (AChE) | 94.6% inhibition |
| Four Quinoline Derivatives | GSK3β and BACE1 | >40% inhibition |
| Compound 12: 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | Anti-inflammatory | Comparable to Indomethacin |
| Various 7-trifluoromethyl-4-(4-substituted anilino)-quinolines | Trypanosoma brucei rhodesiense | In vitro activity |
| Compound 20: (Trifluoromethyl)pyridine derivative | Chlamydia trachomatis | Most active in study, bactericidal |
This table highlights the diverse biological targets of quinoline derivatives, demonstrating their potential in neurodegenerative diseases, inflammation, and parasitic infections.[6][7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these quinoline derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Enzyme Inhibition Assays (General Protocol)
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against specific enzymes, such as Acetylcholinesterase (AChE), BACE1, and GSK3β.
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compound at desired concentrations in an appropriate buffer.
-
Reaction Initiation: In a 96-well plate, mix the enzyme and the test compound (or vehicle for control) and incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Incubation and Detection: Incubate the plate at a specific temperature for a set time. The product formation is monitored by measuring changes in absorbance or fluorescence using a plate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control. IC50 values can be determined by testing a range of compound concentrations.[6]
Visualizing Mechanisms and Workflows
To better illustrate the biological context and experimental processes, the following diagrams have been generated.
Caption: p53/Bax-dependent apoptotic pathway induced by certain quinoline derivatives.
Caption: General workflow for evaluating novel therapeutic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel 7-Trifluoromethyl-4-(4-substituted anilino)quinolines as Antiparasitic and Antineoplastic Agents | Semantic Scholar [semanticscholar.org]
- 9. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision Oncology: A Comparative Docking Analysis of 7-(Trifluoromethyl)-4-quinolinol Analogs in Key Target Proteins
For Immediate Release
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. The 7-(trifluoromethyl)-4-quinolinol scaffold has emerged as a promising framework for the development of such agents. This guide presents a comparative analysis of the docking studies of this compound analogs against three critical oncogenic protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Mesenchymal-Epithelial Transition factor (c-Met). By elucidating the binding interactions and energetic profiles of these analogs, we provide valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Docking Performance: A Comparative Overview
The following tables summarize the binding affinities and inhibitory concentrations of this compound analogs and related quinoline derivatives against their respective protein targets. This data, compiled from various in-silico and in-vitro studies, offers a quantitative comparison of their potential efficacy.
Table 1: Docking Performance and Inhibitory Activity against VEGFR-2
| Compound/Analog | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) |
| Quinolin-4(H)-one derivative Q2 | -14.65 | Not explicitly stated for Q2, but general interactions for the series include Lys868, Glu885, Cys919, Asp1046[1] | Not Available |
| Quinolin-4(H)-one derivative Q6 | -11.31 | Not explicitly stated for Q6, but general interactions for the series include Lys868, Glu885, Cys919, Asp1046[1] | Not Available |
| Sorafenib (Reference) | Similar to test compounds | Not Available | Not Available |
Table 2: Docking Performance and Inhibitory Activity against EGFR
| Compound/Analog | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) |
| Quinoline derivative 4f | Not Available | Not explicitly stated | 0.015 µM[1] |
| Quinoline derivative 47 | Not Available | Not explicitly stated | 0.49 µM[2] |
| Quinoline derivative 50 | Not Available | Met793, Lys745[2] | 0.12 µM[2] |
| Doxorubicin (Reference) | Not Available | Not Available | Comparable to 4f[1] |
Table 3: Inhibitory Activity of 7-(Trifluoromethyl)quinoline Analogs against c-Met and Other Kinases
| Compound | c-Met IC₅₀ (nM) | Ron IC₅₀ (nM) | Axl IC₅₀ (nM) | Mer IC₅₀ (nM) |
| 21b | < 1.0 | >10000 | 170 | 11 |
| 21a | < 1.0 | >10000 | 250 | 16 |
| 21c | < 1.0 | >10000 | 270 | 14 |
| 27a | < 1.0 | >10000 | 110 | 10 |
| 27b | < 1.0 | >10000 | 130 | 11 |
| 27c | < 1.0 | >10000 | 150 | 12 |
Data for Table 3 is sourced from a study on 3,5,7-trisubstituted quinolines, where compound 21b is 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline.
Experimental Protocols
The following is a generalized methodology for the molecular docking studies cited in this guide, primarily based on the use of AutoDock Vina.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (VEGFR-2, EGFR, c-Met) are obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in the PDBQT file format.
2. Ligand Preparation:
-
The 3D structures of the this compound analogs are sketched using chemical drawing software and optimized for their 3D conformation.
-
Gasteiger charges are computed for the ligand atoms.
-
Non-polar hydrogen atoms are merged, and rotatable bonds are defined.
-
The prepared ligands are saved in the PDBQT file format.
3. Molecular Docking using AutoDock Vina:
-
A grid box is defined to encompass the ATP-binding site of the target kinase. The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB file.
-
The docking simulation is performed using AutoDock Vina, with an exhaustiveness parameter typically set to 8 or higher to ensure a thorough search of the conformational space.
-
The program calculates the binding affinity (in kcal/mol) for the most favorable binding poses of the ligand.
4. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy.
-
The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Molecular Landscape
To better understand the biological context of these docking studies, the following diagrams illustrate the signaling pathways of the target proteins and a typical experimental workflow for molecular docking.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-(Trifluoromethyl)-4-quinolinol
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-(Trifluoromethyl)-4-quinolinol, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Precautions
-
Skin Irritation: Causes skin irritation (H315).
-
Serious Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Therefore, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated weighing papers, in a designated and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must be placed in the designated solid hazardous waste container.
-
-
Container Management:
-
Use only compatible, sealable containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary hazard symbols (e.g., irritant).
-
Keep waste containers closed except when adding waste.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate action is critical.
-
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
-
-
Exposure Response:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling 7-(Trifluoromethyl)-4-quinolinol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial, immediate safety and logistical information for the handling of 7-(Trifluoromethyl)-4-quinolinol, including operational and disposal plans to support your critical work.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk. The following table summarizes the recommended protective gear for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles.[2] | Chemical-resistant gloves (Nitrile, neoprene, or butyl rubber recommended).[3] | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended. |
| Conducting reactions and transfers | Chemical safety goggles and a face shield.[2][4] | Chemical-resistant gloves (Nitrile, neoprene, or butyl rubber recommended).[3] | Chemical-resistant laboratory coat or apron over a standard lab coat.[4] | Work within a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles and a face shield.[2][4] | Chemical-resistant gloves (Nitrile, neoprene, or butyl rubber recommended).[3] | Chemical-resistant laboratory coat or apron.[4] | Work within a certified chemical fume hood. |
| Handling spills | Chemical safety goggles and a face shield.[2][4] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[2] | For major spills, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
All procedures that may generate dust or aerosols, such as weighing, preparing solutions, and transfers, should be conducted within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
2. Handling and Storage:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6] Recommended storage temperature is between 2-8°C.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[5]
3. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[6]
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound or a similar compound if the specific SDS is unavailable.[6]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, absorbent materials, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., reaction residues, contaminated solvents) in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Disposal Procedures:
-
Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be decontaminated before washing.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol), and collect the rinse as hazardous waste.[6]
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
